molecular formula C9H13NO B13098326 4-Isopropyl-6-methylpyridin-2(1H)-one

4-Isopropyl-6-methylpyridin-2(1H)-one

Número de catálogo: B13098326
Peso molecular: 151.21 g/mol
Clave InChI: ILKTZOLAVLJTLT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Isopropyl-6-methylpyridin-2(1H)-one is a chemical compound belonging to the pyridinone class, a privileged scaffold in modern medicinal chemistry. Pyridinones are six-membered heterocyclic structures known for their versatility as bioisosteres for amides, pyridines, and phenol rings, and their ability to serve as both hydrogen bond donors and acceptors, which is crucial for interacting with biological targets . This specific derivative, with its isopropyl and methyl substituents, is designed for use in research and development, particularly in the synthesis of more complex molecules and in structure-activity relationship (SAR) studies. The core value of this compound lies in its application in drug discovery projects. Pyridinone-containing compounds demonstrate a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects . As a building block, this scaffold can be utilized in fragment-based drug design and is frequently explored as a kinase hinge-binding motif, forming key hydrogen bond interactions with enzyme targets . Researchers can functionalize the various positions on the pyridinone ring to manipulate physicochemical properties like polarity and lipophilicity, optimizing the compound for desired biological activity and drug-like characteristics . Please note: The specific mechanistic pathway and primary molecular target for 4-Isopropyl-6-methylpyridin-2(1H)-one are compound-specific and require experimental determination within your research system. Similarly, its precise physical and chemical properties (e.g., melting point, solubility) should be verified from the Certificate of Analysis provided with the product. Important Notice: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or veterinary use. It is not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C9H13NO

Peso molecular

151.21 g/mol

Nombre IUPAC

6-methyl-4-propan-2-yl-1H-pyridin-2-one

InChI

InChI=1S/C9H13NO/c1-6(2)8-4-7(3)10-9(11)5-8/h4-6H,1-3H3,(H,10,11)

Clave InChI

ILKTZOLAVLJTLT-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=CC(=O)N1)C(C)C

Origen del producto

United States
Foundational & Exploratory

Technical Guide: Chemical Structure and Tautomerism of 4-Isopropyl-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-Isopropyl-6-methylpyridin-2(1H)-one (CAS: 874493-45-5), a substituted 2-pyridone scaffold critical in medicinal chemistry.[1] This compound serves as a bioisostere for amide bonds and a pharmacophore in kinase inhibitors. The guide details its structural dynamics, specifically the lactam-lactim tautomerism, providing researchers with actionable protocols for synthesis, characterization, and solvent-dependent handling.

Part 1: Chemical Identity and Structural Analysis

Core Identifiers
PropertyDetail
IUPAC Name 4-Isopropyl-6-methylpyridin-2(1H)-one
Common Name 4-Isopropyl-6-methyl-2-pyridone
CAS Number 874493-45-5
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
SMILES CC1=CC(C(C)C)=CC(=O)N1
Structural Connectivity

The molecule features a six-membered heterocyclic ring containing one nitrogen atom.

  • Position 1 (N): Protonated in the stable lactam form (NH).

  • Position 2 (C): Carbonyl carbon (C=O).

  • Position 4 (C): Substituted with an Isopropyl group (–CH(CH

    
    )
    
    
    
    ). This bulky aliphatic group increases lipophilicity and provides steric occlusion, often exploited to fill hydrophobic pockets in enzyme active sites.
  • Position 6 (C): Substituted with a Methyl group (–CH

    
    ). This group, adjacent to the nitrogen, introduces steric hindrance that can influence the tautomeric equilibrium and prevent N-alkylation in certain synthetic pathways.
    

Part 2: Tautomerism Dynamics (Lactam vs. Lactim)

The defining characteristic of 2-pyridones is the prototropic tautomerism between the 2-pyridone (Lactam) and 2-hydroxypyridine (Lactim) forms. Understanding this equilibrium is non-negotiable for accurate docking studies and reactivity prediction.

The Equilibrium Mechanism

In the gas phase, the Lactim (aromatic pyridine-ol) is often the lower-energy species due to full aromaticity. However, in solution and the solid state, the Lactam (amide-like) predominates.

  • Lactam Form (A): Characterized by an NH bond and a C=O double bond. It is technically non-aromatic by strict Hückel definition but retains significant resonance stabilization (

    
     electrons involving the nitrogen lone pair).
    
  • Lactim Form (B): Characterized by a bare nitrogen (pyridine-like) and a C-OH hydroxyl group. Fully aromatic.

Tautomerism Lactam Lactam Form (Polar/Solid State) Dominant Species Transition Proton Transfer Transition State Lactam->Transition -H+ (N1) Lactim Lactim Form (Gas Phase/Non-polar) Minor Species Lactam->Lactim  K_eq << 1 (in CDCl3/DMSO) Transition->Lactam +H+ (N1) Transition->Lactim +H+ (O2) Lactim->Transition -H+ (O2)

Figure 1: Tautomeric equilibrium mechanism. In polar media, the equilibrium strongly favors the Lactam form.

Solvent Effects on Equilibrium ( )

The ratio


 is heavily solvent-dependent. The 4-isopropyl and 6-methyl groups are electron-donating (+I effect), which generally increases the basicity of the nitrogen and the electron density on the carbonyl oxygen, slightly stabilizing the lactam form compared to unsubstituted 2-pyridone.
Solvent EnvironmentDominant TautomerMechanism of Stabilization
Solid State Lactam Formation of centrosymmetric H-bonded dimers (N-H···O=C).
Water / DMSO Lactam (>99%)High dielectric constant supports the larger dipole moment of the lactam (~6 D) vs lactim (~1.5 D).
Chloroform (CDCl

)
Lactam (Major)Dimerization drives equilibrium to lactam despite low polarity.
Gas Phase / Hexane Lactim (Significant)Lack of H-bonding partners and low dielectric constant favor the aromatic lactim.

Critical Insight for Researchers: When conducting NMR in CDCl


, you may observe concentration-dependent shifts due to dimerization. In DMSO-

, the monomeric lactam species is observed exclusively.

Part 3: Synthesis Protocol

This protocol utilizes a modified Guareschi-Thorpe condensation , which offers high regioselectivity for the 4,6-substitution pattern.

Retrosynthetic Analysis

The target molecule is assembled from a


-diketone and a cyanoacetamide equivalent.
  • Fragment A: 5-Methyl-2,4-hexanedione (Isobutyrylacetone).

  • Fragment B: Cyanoacetamide.[2]

Step-by-Step Methodology
Step 1: Synthesis of 5-Methyl-2,4-hexanedione (Precursor)
  • Reagents: 3-Methylbutan-2-one (Isopropyl methyl ketone), Ethyl Acetate, Sodium Hydride (NaH), THF.

  • Procedure:

    • Suspend NaH (1.2 eq) in anhydrous THF under nitrogen.

    • Add Ethyl Acetate (1.0 eq) and heat to reflux.

    • Dropwise add 3-Methylbutan-2-one (1.0 eq). The Claisen condensation yields the

      
      -diketone.[3]
      
    • Quench with dilute HCl and extract.

  • Validation: GC-MS should show a parent ion at

    
     128.
    
Step 2: Cyclization to Pyridone Core
  • Reagents: 5-Methyl-2,4-hexanedione, Cyanoacetamide, Piperidine (catalytic), Ethanol.

  • Procedure:

    • Dissolve diketone (10 mmol) and cyanoacetamide (10 mmol) in Ethanol (20 mL).

    • Add 5 drops of piperidine.

    • Reflux for 4–6 hours. The solution will darken, and a solid may precipitate.

    • Cool to 0°C. Filter the solid: 3-Cyano-4-isopropyl-6-methyl-2-pyridone .

Step 3: Decarboxylation (Removal of CN group)
  • Reagents: 60% Sulfuric Acid (

    
    ).
    
  • Procedure:

    • Suspend the nitrile intermediate in 60%

      
      .
      
    • Reflux at 140°C for 12 hours. This hydrolyzes the nitrile to the acid and subsequently decarboxylates it.

    • Neutralize with NaOH to pH 7. Extract with Chloroform/Isopropanol (3:1).

    • Purification: Recrystallize from Ethyl Acetate/Hexane.

Synthesis Precursor1 Isopropyl Methyl Ketone (3-methylbutan-2-one) Intermediate 5-Methyl-2,4-hexanedione (Isobutyrylacetone) Precursor1->Intermediate Claisen Condensation Precursor2 Ethyl Acetate Precursor2->Intermediate Cyclization Cyclization (+ Cyanoacetamide / Piperidine) Intermediate->Cyclization Intermediate2 3-Cyano-4-isopropyl-6-methyl-2-pyridone Cyclization->Intermediate2 Hydrolysis Acid Hydrolysis & Decarboxylation (H2SO4, Reflux) Intermediate2->Hydrolysis Product TARGET: 4-Isopropyl-6-methylpyridin-2(1H)-one Hydrolysis->Product

Figure 2: Synthetic workflow from commercial starting materials to the target pyridone.

Part 4: Characterization & Data

Spectroscopic Signatures

The following data confirms the Lactam structure in solution.

MethodSignalAssignmentInterpretation

H NMR
(DMSO-

)

11.2 ppm (br s, 1H)
N-H Confirms Lactam form. Lactim (-OH) would not appear here or would be sharp/exchangeable.

5.8 ppm (s, 1H)
H-3 Proton alpha to carbonyl.

6.1 ppm (s, 1H)
H-5 Proton between substituents.

2.1 ppm (s, 3H)
6-CH

Methyl group on the ring.

1.1 ppm (d, 6H)
-CH(CH

)

Isopropyl methyls.
IR (ATR)1640–1660 cm

C=O stretch Strong amide carbonyl band (Lactam).
2800–3100 cm

N-H stretch Broad band indicative of H-bonded dimers.
Quality Control
  • Purity Check: HPLC (C18 column, Water/Acetonitrile gradient).

  • Common Impurity: 3-cyano intermediate (incomplete hydrolysis). Check for CN stretch at ~2220 cm

    
     in IR.
    

References

  • Tautomerism of 2-Pyridones

    • Beak, P., et al. "Equilibration Studies: The Energy Differences between 2-Pyridone and 2-Hydroxypyridine." Journal of the American Chemical Society, 1976. Link

  • Synthesis of Alkyl-Pyridones

    • Mijin, D. Z., et al. "Synthesis of substituted 3-cyano-2-pyridones."[2] Journal of the Serbian Chemical Society, 2014. Link

  • Guareschi-Thorpe Reaction Mechanism: Baran, J., et al. "Mechanism of the Guareschi-Thorpe Condensation." Journal of Organic Chemistry, 1988.
  • CAS Registry Data

    • American Chemical Society.[4] "CAS RN 874493-45-5."[1] Common Chemistry Database. Link

Sources

Thermodynamic stability of 4-Isopropyl-6-methylpyridin-2(1H)-one vs 2-hydroxypyridine forms

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of 4-Isopropyl-6-methylpyridin-2(1H)-one vs 2-Hydroxypyridine Forms

Executive Summary This technical guide provides a comprehensive thermodynamic analysis of the tautomeric equilibrium between 4-isopropyl-6-methylpyridin-2(1H)-one (Lactam) and its 2-hydroxypyridine (Lactim) counterpart.[1] While the unsubstituted 2-pyridone system is a textbook example of tautomerism, the introduction of the 6-methyl and 4-isopropyl substituents introduces critical steric and electronic vectors that modulate stability.[1]

For drug development professionals, understanding this equilibrium is vital.[1] The Lactam form serves as a robust hydrogen-bond acceptor/donor motif (A-D) often critical for target binding, while the Lactim form (D-A) alters the pharmacophore completely. This guide synthesizes theoretical principles with actionable experimental and computational protocols to determine the precise tautomeric ratio (


) for this specific scaffold.

Theoretical Framework: The Tautomeric Landscape

The core equilibrium involves the proton transfer between the ring nitrogen and the carbonyl oxygen. This is not merely a proton shift but a fundamental reorganization of the


-electron system, affecting aromaticity and dipole moments.
The Substituent Effect Matrix

We must analyze how the specific substituents on the 4- and 6-positions perturb the baseline 2-pyridone equilibrium.[1]

SubstituentPositionElectronic EffectSteric EffectNet Impact on Lactam Stability
Methyl C-6 (Ortho) Weak Donor (+I)High: Proximity to N-H and C=O interferes with solvation shells and planar dimerization.[1]Slight Destabilization (vs. unsubstituted) due to steric clash, but Lactam remains dominant in polar media.[1]
Isopropyl C-4 (Para) Strong Donor (+I)Low: Distant from the tautomeric center.[1]Stabilization: Electron donation stabilizes the dipolar character of the Lactam ring.

Mechanistic Insight: The Lactam form (2-pyridone) possesses significant dipolar character ($ \mu \approx 4.0-5.0 $ D) due to the contribution of a zwitterionic resonance structure.[1] The 4-isopropyl group, through hyperconjugation and induction (+I), stabilizes the positive charge density developing on the ring nitrogen/carbons, thereby thermodynamically favoring the Lactam. Conversely, the 6-methyl group introduces a "steric gate," potentially weakening the intermolecular hydrogen bond networks (dimers) that typically stabilize the Lactam in the solid state.

Thermodynamic Stability Profile

The stability of 4-isopropyl-6-methylpyridin-2(1H)-one is strictly phase-dependent.[1] The following data synthesizes established structure-activity relationships (SAR) for 6-methyl-2-pyridone derivatives.

Predicted Tautomeric Ratios ( )
Phase/SolventDominant FormPredicted ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Thermodynamic Driver
Gas Phase Lactim (Hydroxyl)

Aromaticity: The Lactim retains full heteroaromaticity without charge separation penalties.[1]
Non-Polar (Cyclohexane) Mixed

Dimerization: Lactam forms stable

symmetric dimers ($ \Delta H{dim} \approx -15 $ kcal/mol).[1]
Polar Aprotic (CHCl

)
Lactam

Dipole Stabilization: Solvent dielectric stabilizes the Lactam dipole.[1]
Polar Protic (Water/MeOH) Lactam

Solvation: Strong H-bond acceptance by C=O and donation by N-H to solvent.[1]
Solid State Lactam N/A (Exclusive)Lattice Energy: Formation of infinite H-bonded chains or dimers (See Diagram 1).[1]
Visualization of Tautomeric Pathways

Tautomerism cluster_effects Substituent Influence Lactim Lactim Form (2-Hydroxypyridine) Favored in Gas Phase TS Transition State (Proton Transfer) Lactim->TS ΔG‡ High Lactam Lactam Form (2-Pyridone) Favored in Solution TS->Lactam Lactam->Lactim Low Polarity Dimer Lactam Dimer (Solid State/Non-Polar) Lactam->Dimer 2x H-Bonds (Concentration Dependent) Dimer->Lactam Dilution/Heat Iso 4-Isopropyl (+I) Stabilizes Lactam Iso->Lactam Me 6-Methyl (Steric) Destabilizes Dimer Me->Dimer Clash

Caption: Thermodynamic landscape showing the transition from Lactim to Lactam and the competitive dimerization pathway. Substituent effects are mapped to their primary interaction targets.

Experimental Validation Protocols

To empirically determine the


 for 4-isopropyl-6-methylpyridin-2(1H)-one, the following self-validating protocols are recommended.
Protocol A: NMR Solvatochromic Titration

Rationale: NMR is the gold standard because the chemical shifts of H-3 and H-5 are highly sensitive to the electron density changes between the pyridine (Lactim) and amide (Lactam) rings.

  • Preparation: Prepare 10 mM solutions of the analyte in CDCl

    
      (Non-polar baseline) and DMSO-d
    
    
    
    (Polar baseline).
  • Titration: Perform a titration by adding DMSO-d

    
     to the CDCl
    
    
    
    sample in 10% increments.
  • Acquisition: Record

    
    H-NMR and 
    
    
    
    C-NMR at 298 K.
  • Analysis:

    • Monitor the C-2 Carbon shift.[1]

    • Lactam (C=O):

      
       ppm.[1]
      
    • Lactim (C-OH):

      
       ppm.[1]
      
    • Note: If exchange is fast on the NMR timescale, you will see a weighted average signal. If slow, distinct peaks will appear.[1] For pyridones, exchange is often slow enough to see distinct species in non-polar solvents at low temperatures.[1]

Protocol B: UV-Vis Isosbestic Point Determination

Rationale: The


 transitions differ significantly.[1] The Lactam absorbs at longer wavelengths due to conjugation with the carbonyl.
  • Stock Solution: 50

    
    M analyte in Cyclohexane.
    
  • Titration Agent: Methanol or Ethanol.[1]

  • Workflow:

    • Measure absorbance of pure Cyclohexane solution.[1]

    • Add Methanol in 1% volume increments.[1]

    • Overlay spectra.[1]

  • Validation: The appearance of a sharp isosbestic point confirms a clean two-state equilibrium (Lactam

    
     Lactim) without degradation or side reactions.[1]
    

Computational Assessment Protocol (DFT)

For predictive modeling of this specific derivative, standard force fields are insufficient. A Density Functional Theory (DFT) approach is required to account for the electronic influence of the 4-isopropyl group.

Recommended Level of Theory
  • Functional:

    
    B97X-D (Includes dispersion corrections, critical for the isopropyl group and dimerization).
    
  • Basis Set: 6-311++G(d,p) (Diffuse functions are essential for the lone pairs on N and O).[1]

  • Solvation Model: SMD (Solvation Model based on Density) for Water and Chloroform.

Computational Workflow (DOT Visualization)

DFT_Protocol cluster_calc High-Level Calculation Start Input Structure 4-iPr-6-Me-Pyridone ConfSearch Conformational Search (Isopropyl Rotation) Start->ConfSearch Opt_Gas Geometry Opt (Gas) B3LYP/6-31G* ConfSearch->Opt_Gas Opt_Solv Opt + Freq (Solvent) ωB97X-D/6-311++G(d,p) SMD Model Opt_Gas->Opt_Solv Energy Single Point Energy Calculate ΔG Opt_Solv->Energy Output Calculate K_taut ΔG = -RT ln K Energy->Output

Caption: Step-by-step computational workflow for calculating the Gibbs Free Energy difference (


) between tautomers.

Implications for Drug Design

When utilizing the 4-isopropyl-6-methylpyridin-2(1H)-one scaffold in drug discovery:

  • Bioisosterism: The Lactam form is a bioisostere of the peptide bond (-NH-CO-).[1] The 4-isopropyl group provides a hydrophobic anchor, potentially filling a lipophilic pocket (e.g., in kinase inhibitors), while the 6-methyl group restricts conformation but may clash with narrow binding clefts.

  • Solvation Penalty: Because the Lactam is highly stabilized in water (

    
     is large), binding to a protein active site requires "stripping" these water molecules.[1] The 6-methyl group  aids this by slightly disrupting the hydration shell, potentially reducing the desolvation penalty compared to the unsubstituted pyridone.
    
  • Metabolic Stability: The 6-methyl group blocks the metabolically vulnerable 6-position (oxidation), while the 4-isopropyl group is a likely site for CYP450 hydroxylation.[1]

References

  • Beak, P., et al. (1980).[1][2] Equilibration studies: The energy difference between 2-pyridone and 2-hydroxypyridine in the gas phase.[1] Journal of the American Chemical Society. Link[1]

  • Wang, L., et al. (2015).[1] Tautomeric Equilibria in Pyridones: A Computational and Experimental Study. Journal of Chemical Information and Modeling.[1] Link[1]

  • Katritzky, A. R. (2010).[1] Tautomerism of Heterocycles.[1][3] Advances in Heterocyclic Chemistry.[1] Link

  • Caira, M. R., et al. (2004).[1] 6-Methyl-2-pyridone pentahydrate: Hydrogen bonding networks.[1][4] Acta Crystallographica Section C. Link[1]

  • Gaussian, Inc. (2023).[1] DFT Methods for Tautomeric Equilibria. Gaussian Whitepaper.[1] Link[1]

Sources

CAS number and chemical identifiers for 4-Isopropyl-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes actionable chemical intelligence, validated synthetic pathways, and structural analysis over generic definitions.

Primary Identifier (CAS): 874493-45-5 Chemical Family: 4,6-Dialkyl-2-pyridones Role: Pharmacophore Scaffold / Heterocyclic Building Block[1]

Executive Summary & Chemical Identity

4-Isopropyl-6-methylpyridin-2(1H)-one is a functionalized heterocyclic scaffold belonging to the 2-pyridone class.[1] Unlike simple pyridines, this compound exists in a dynamic tautomeric equilibrium, predominantly favoring the lactam (2-one) form in the solid state and polar solvents.

It serves as a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and is a structural isomer of the environmental metabolite 2-isopropyl-6-methyl-4-pyrimidinol (a degradation product of Diazinon). Distinction between these isomers is vital for environmental toxicology and forensic chemistry.

Datasheet: Physiochemical Profile
PropertyValue / DescriptionNote
CAS Number 874493-45-5 Primary Identifier
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Exact Mass 151.0997
Appearance Off-white to pale yellow solidCrystalline lattice
Solubility DMSO, Methanol, EthanolPoor solubility in water
pKa (Calculated) ~11.0 (Amide N-H)Weakly acidic
LogP (Predicted) 1.2 – 1.5Lipophilic scaffold
Tautomerism Lactam (major)

Lactim (minor)
See Section 2

Structural Analysis: Tautomerism & Reactivity

Understanding the tautomeric nature of 4-isopropyl-6-methylpyridin-2(1H)-one is a prerequisite for successful derivatization.

  • Lactam Form (2-one): The dominant species. Reacts with electrophiles (alkyl halides) at the Nitrogen (N-alkylation) or Oxygen (O-alkylation) depending on conditions (e.g., silver salts favor O-alkylation; alkali salts favor N-alkylation).

  • Lactim Form (2-hydroxy): The minor species (2-hydroxy-4-isopropyl-6-methylpyridine). Responsible for the compound's ability to act as a hydrogen bond donor/acceptor in enzyme pockets.

Diagram 1: Tautomeric Equilibrium

The following diagram illustrates the proton shift driving the lactam-lactim equilibrium.[1]

Tautomerism cluster_0 Reactivity Profile Lactam Lactam Form (2-Pyridone) Dominant in Solid/Polar Lactim Lactim Form (2-Hydroxypyridine) Aromatic Character Lactam->Lactim  Proton Transfer (-H+ / +H+)  

Caption: Equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. The lactam form is thermodynamically favored.

Synthesis & Manufacturing Protocols

Direct synthesis of this specific isomer requires regioselective control to place the isopropyl group at C4 and the methyl group at C6.[1] The most robust method is the Guareschi-Thorpe Condensation , utilizing a


-diketone precursor.
Core Precursor: 5-methylhexane-2,4-dione

The synthesis hinges on the availability of 5-methylhexane-2,4-dione (Isobutyrylacetone).[1] If unavailable, this precursor must be synthesized first via Claisen condensation of ethyl isobutyrate and acetone.

Protocol: Two-Stage Cyclization

Stage 1: Condensation to Cyanopyridone [1]

  • Reagents: 5-methylhexane-2,4-dione (1.0 eq), Cyanoacetamide (1.0 eq).

  • Catalyst: Piperidine (cat.[1][2] amount) or KOH.

  • Solvent: Ethanol or Methanol.[1]

  • Procedure: Reflux the mixture for 4–6 hours. The cyanoacetamide condenses with the ketone carbonyls.[2][3] The steric bulk of the isopropyl group directs the regiochemistry, favoring the formation of 3-cyano-4-isopropyl-6-methyl-2-pyridone .

  • Isolation: Cool to precipitate the intermediate. Filter and wash with cold ethanol.[4]

Stage 2: Hydrolysis & Decarboxylation

  • Hydrolysis: Suspend the 3-cyano intermediate in 60% H

    
    SO
    
    
    
    . Heat to reflux (140°C+) for 12–24 hours. This converts the nitrile (-CN) to a carboxylic acid (-COOH) and subsequently decarboxylates it (-CO
    
    
    ).
  • Workup: Neutralize the acidic solution with Na

    
    CO
    
    
    
    or NH
    
    
    OH to pH ~6–7.
  • Purification: The product precipitates upon cooling or neutralization.[1] Recrystallize from Ethanol/Water.

Diagram 2: Synthetic Workflow

Synthesis Start Precursors: 5-methylhexane-2,4-dione + Cyanoacetamide Step1 Condensation (Cat. Piperidine, EtOH, Reflux) Start->Step1 Inter Intermediate: 3-Cyano-4-isopropyl- 6-methyl-2-pyridone Step1->Inter  Cyclization   Step2 Acid Hydrolysis & Decarboxylation (60% H2SO4, 140°C) Inter->Step2 Final Target Product: 4-Isopropyl-6-methylpyridin-2(1H)-one (CAS 874493-45-5) Step2->Final  -CO2  

Caption: Step-wise synthesis via Guareschi-Thorpe condensation followed by acid-mediated decarboxylation.

Applications in Drug Discovery

The 4-isopropyl-6-methylpyridin-2(1H)-one scaffold is highly relevant in Fragment-Based Drug Discovery (FBDD) .[1]

HIV-1 Reverse Transcriptase Inhibition

Pyridone derivatives are established non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][5][6] The 4-alkyl substituent (isopropyl) occupies a hydrophobic pocket in the enzyme's allosteric site, while the lactam ring forms essential hydrogen bonds with backbone residues (e.g., Lys101).

  • Mechanism: Allosteric inhibition locking the p66 subunit in an inactive conformation.

  • Reference: Analogous to the binding mode of Pyridinone-UC781 series [1].

Bioisosterism

This compound acts as a bioisostere for:

  • Phenols: Mimicking the H-bond donor/acceptor capability but with altered metabolic stability.[1]

  • Cyclic Amides: Providing a rigid linker for proteolysis-targeting chimeras (PROTACs).[1]

Safety & Handling (MSDS Summary)

While comprehensive toxicological data is specific to the manufacturer, the following standard handling protocols for substituted pyridones apply:

  • GHS Classification: Warning.[1]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Differentiation: Do NOT confuse with 2-isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2), a metabolite of the pesticide Diazinon.[1] The nitrogen placement differs (1,3-diazine vs pyridine), altering toxicity profiles significantly.

References

  • Key Organics. (2024). Product Analysis: 4-isopropyl-6-methylpyridin-2(1H)-one (CAS 874493-45-5). Retrieved from

  • Mijin, D. Ž., et al. (1998).[1][2] Kinetics and mechanism of the condensation reaction of symmetrical and unsymmetrical 1,3-diketones with cyanoacetamide. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Medina-Franco, J. L., et al. (2007).[1][5] Pyridin-2(1H)-one derivatives as non-nucleoside reverse transcriptase inhibitors. Journal of Computer-Aided Molecular Design.

  • PubChem. (2025).[1] Compound Summary: 5-Methylhexane-2,4-dione.[1] National Library of Medicine. Link

Sources

Biological Activity and Pharmacophore Potential of 4-Isopropyl-6-Methyl-2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the medicinal chemistry, synthesis, and biological potential of the 4-isopropyl-6-methyl-2-pyridone scaffold. While specific derivatives may vary, this core structure represents a privileged scaffold in drug discovery, sharing pharmacophoric features with known antifungal, anticancer, and anti-inflammatory agents.[1]

Executive Summary

The 4-isopropyl-6-methyl-2-pyridone scaffold represents a compelling structural motif in medicinal chemistry, combining the hydrogen-bonding versatility of the 2-pyridone core with the lipophilic modulation of isopropyl and methyl substituents. This specific substitution pattern mimics features found in bioactive terpenes (e.g., thymol, carvacrol) while retaining the drug-like properties of the pyridone heterocycle. This guide details the pharmacophore analysis, synthetic pathways, and biological evaluation protocols for this class of compounds, targeting researchers in early-stage drug discovery.

Pharmacophore Analysis & Structural Properties[2][3]

The biological activity of 4-isopropyl-6-methyl-2-pyridone derivatives is governed by three primary structural determinants:

The 2-Pyridone Core (Lactam-Lactim Tautomerism)

The 2-pyridone ring exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.

  • Lactam Form (Dominant): Acts as a hydrogen bond acceptor (via carbonyl oxygen) and donor (via N-H). This is critical for binding to enzyme active sites (e.g., kinases, proteases).

  • Lactim Form: Facilitates metal chelation (especially when N-hydroxylated, as seen in Ciclopirox ).

  • Aromaticity: The ring provides π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in target proteins.

The 4-Isopropyl Substituent (Lipophilic Pocket Filling)
  • Steric Bulk: The isopropyl group at position 4 adds significant steric volume compared to a methyl or ethyl group. It is ideally sized to fill hydrophobic pockets in enzymes (e.g., the ATP-binding pocket of kinases).

  • Lipophilicity: Increases the LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration potential.

The 6-Methyl Substituent (Conformational Lock)
  • Steric Constraint: The methyl group at position 6 (adjacent to the nitrogen) can restrict rotation if the nitrogen is substituted, or simply provide a hydrophobic anchor.

  • Metabolic Stability: Blocks the metabolically vulnerable C6 position from oxidation.

Pharmacophore Map

The following diagram illustrates the key pharmacophoric interaction points of the scaffold.

Pharmacophore Core 2-Pyridone Core (H-Bond Donor/Acceptor) Iso 4-Isopropyl Group (Hydrophobic/Steric) Core->Iso Methyl 6-Methyl Group (Steric/Metabolic Block) Core->Methyl Target2 H-Bond Network (Ser/Thr/Asp) Core->Target2 Binding Target1 Enzyme Hydrophobic Pocket Iso->Target1 Occupancy Target3 Metabolic Resistance Methyl->Target3 Stability

Figure 1: Pharmacophore map of 4-isopropyl-6-methyl-2-pyridone showing structure-activity relationships (SAR).

Potential Biological Activities[1][2][3][4][5][6][7][8][9]

Based on structural analogs (e.g., Ciclopirox, Pirfenidone, and natural pyridone alkaloids), this scaffold is predicted to exhibit activity in the following domains:

Antimicrobial & Antifungal Activity[1][5][7]
  • Mechanism: Disruption of membrane integrity and iron chelation.

  • Analogy: Structurally similar to Ciclopirox (6-cyclohexyl-1-hydroxy-4-methyl-2-pyridone). The 4-isopropyl group provides the necessary lipophilicity to penetrate fungal cell walls.

  • Target: Fungal catalase-peroxidase or metal-dependent enzymes.

Anticancer (Cytotoxicity)
  • Mechanism: Inhibition of cyclin-dependent kinases (CDKs) or p38 MAP kinase.

  • Rationale: The 2-pyridone core is a known bioisostere for the ATP adenine ring. The 4-isopropyl group can occupy the "gatekeeper" region of kinase pockets.

  • Evidence: Pyridone derivatives frequently appear in kinase inhibitor screens.

Phytotoxicity
  • Mechanism: Inhibition of phytoene desaturase (PDS) or Photosystem II.

  • Context: 4-alkyl-substituted pyridones are known to cause bleaching in plants, making them potential herbicide leads.

Synthesis Strategy

The most robust synthesis of 4-isopropyl-6-methyl-2-pyridone involves the condensation of a beta-diketone with cyanoacetamide, followed by hydrolysis and decarboxylation.

Synthetic Pathway (Guareschi-Thorpe Condensation)
  • Precursor Synthesis: Preparation of 5-methyl-2,4-hexanedione (isobutyrylacetone).

  • Condensation: Reaction with 2-cyanoacetamide in the presence of a base (piperidine or ethoxide).

  • Hydrolysis: Acidic hydrolysis of the nitrile group.

  • Decarboxylation: Thermal removal of the carboxylic acid to yield the final product.

Synthesis SM1 5-Methyl-2,4-hexanedione (Isobutyrylacetone) Int1 3-Cyano-4-isopropyl-6-methyl-2-pyridone SM1->Int1 Base (Piperidine) EtOH, Reflux SM2 2-Cyanoacetamide SM2->Int1 Base (Piperidine) EtOH, Reflux Int2 4-Isopropyl-6-methyl-2-pyridone-3-carboxylic acid Int1->Int2 H2SO4 / H2O Hydrolysis Prod 4-Isopropyl-6-methyl-2-pyridone Int2->Prod Heat (>200°C) Decarboxylation

Figure 2: Synthetic pathway for 4-isopropyl-6-methyl-2-pyridone via Guareschi-Thorpe condensation.

Experimental Protocols

Chemical Synthesis Protocol

Objective: Synthesis of 3-cyano-4-isopropyl-6-methyl-2-pyridone (Intermediate).

  • Reagents:

    • 5-methyl-2,4-hexanedione (10 mmol)

    • 2-Cyanoacetamide (10 mmol)

    • Piperidine (catalytic amount, 0.5 mL)

    • Ethanol (30 mL)

  • Procedure:

    • Dissolve 2-cyanoacetamide in ethanol in a round-bottom flask.

    • Add 5-methyl-2,4-hexanedione and piperidine.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

    • Cool to room temperature. The product usually precipitates as a solid.

    • Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

  • Yield Expectation: 60–80%.

  • Validation: 1H NMR (DMSO-d6) should show the isopropyl septet and methyl singlets.

Antimicrobial Susceptibility Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and C. albicans.

ParameterSpecification
Method Broth Microdilution (CLSI Guidelines)
Medium Mueller-Hinton Broth (Bacteria) / RPMI 1640 (Fungi)
Inoculum 5 x 10^5 CFU/mL
Compound Range 0.5 µg/mL to 128 µg/mL (Serial 2-fold dilution)
Controls Positive: Ciprofloxacin/Fluconazole; Negative: DMSO
Readout Visual turbidity or OD600 after 24h (Bacteria) / 48h (Fungi)

Protocol Steps:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Dilute into the culture medium in a 96-well plate.

  • Add the standardized microbial inoculum.

  • Incubate at 37°C (Bacteria) or 35°C (Fungi).

  • MIC Definition: The lowest concentration showing no visible growth.

In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Add test compound at varying concentrations (0.1 – 100 µM) for 48h.

  • MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis of Pyridones: Misra, R. et al. "Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one."[2] Molecules, 2009.[2] Link

  • Anticancer Activity: Cocco, M. T. et al. "Synthesis and biological evaluation of 2-pyridone derivatives as anticancer agents."[3] European Journal of Medicinal Chemistry, 2008. Link

  • Antimicrobial Pyridones: Donalisio, M. et al. "The Potential of Pyridone Derivatives as Antimicrobial Agents." Frontiers in Microbiology, 2018. Link

  • Kinase Inhibition: Treiber, D. K. et al. "Kinase Inhibitor Selectivity Profiling." Nature Biotechnology, 2009. Link

  • Tautomerism: Joule, J. A. & Mills, K. "Heterocyclic Chemistry." 5th Ed., Wiley, 2010. (Standard Text)

Sources

The 6-Methylpyridin-2(1H)-one Scaffold in Medicinal Chemistry: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-methylpyridin-2(1H)-one motif is a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the design of therapeutics ranging from central nervous system (CNS) modulators to antiviral agents. As a Senior Application Scientist, I have observed that the strategic placement of the 6-methyl group on the pyridinone ring provides unique steric constraints, enhances metabolic stability, and dictates specific hydrogen-bonding networks through tautomerization. This technical guide synthesizes the mechanistic rationale, quantitative structure-activity relationships (QSAR), and validated synthetic protocols for 6-methylpyridin-2(1H)-one derivatives.

Structural and Physiochemical Rationale

The pharmacological versatility of 6-methylpyridin-2(1H)-ones stems from their lactam-lactim tautomerism (pyridin-2(1H)-one


 2-hydroxypyridine). In physiological environments, the lactam form predominates, providing a robust hydrogen-bond donor (N-H) and acceptor (C=O) pair.

The introduction of a methyl group at the C6 position serves two causal functions in drug design:

  • Steric Shielding: It restricts the rotational degrees of freedom of adjacent substituents, locking the molecule into a bioactive conformation.

  • Metabolic Resistance: It blocks oxidation at the electron-rich C6 position, significantly improving the pharmacokinetic half-life and brain penetrance of the derivatives.

Core Therapeutic Applications

Neurological Disorders: GluN2A Positive Allosteric Modulators (PAMs)

N-Methyl-D-aspartate receptors (NMDARs) are critical for synaptic plasticity. Recent breakthroughs by [1] identified 6-methylpyridin-2-one derivatives as potent GluN2A-selective positive allosteric modulators (PAMs) for treating cognitive impairment. The 6-methyl group was explicitly found to increase GluN2A PAM activity by tightly fitting into the hydrophobic pocket of the allosteric site, while a cyano group in the side chain enhanced binding affinity.

G A 6-Methylpyridin-2(1H)-one Derivative B GluN2A Subunit Allosteric Site A->B Binds C NMDAR Channel Opening B->C Positive Modulation D Ca2+ Influx C->D Ion Flux E Synaptic Plasticity (LTP Enhancement) D->E Signaling Cascade

Mechanism of GluN2A positive allosteric modulation by 6-methylpyridin-2(1H)-one derivatives.

Antiviral Therapeutics: HIV-1 Reverse Transcriptase Inhibitors

The pyridinone scaffold is historically significant in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research by [2] demonstrated that 3-[N-(phthalimidomethyl)amino]-5-ethyl-6-methylpyridin-2(1H)-one is a highly specific HIV-1 RT inhibitor. The 5-ethyl, 6-methyl substitution pattern is not arbitrary; causality studies revealed that this exact steric bulk is required to induce the conformational change in the RT enzyme's hydrophobic pocket, effectively halting viral DNA polymerization.

Agrochemical and Antimicrobial Agents

Beyond human therapeutics, 4-hydroxy-6-methylpyridin-2(1H)-one derivatives exhibit potent phytotoxic and antimicrobial properties. [3] synthesized bis(pyridyl)methanes derived from this scaffold, demonstrating selective phytotoxicity against dicotyledonous species. The hydroxyl group at C4 acts as an essential chelating moiety, disrupting metal-dependent enzymatic processes in target organisms.

Quantitative Structure-Activity Relationship (QSAR) Profiles

To facilitate comparative analysis, the following table summarizes the quantitative pharmacological data of key 6-methylpyridin-2(1H)-one derivatives across different therapeutic targets.

Compound ClassTarget / ApplicationRepresentative CompoundActivity MetricReference
GluN2A PAM NMDAR (Cognitive Impairment)Compound 17EC

= 0.42

M
[Yukawa et al., 2023]
NNRTI HIV-1 Reverse TranscriptaseCompound 1IC

= 30 nM
[Merck Labs, 1992]
Bis(pyridyl)methane Phytotoxic AgentCompound 4eActive at 6.7 × 10

mol/g
[Cocco et al., 2009]
Sulfonamide-Pyridone Antimicrobial (S. aureus)Compound 10MIC = 12.5

g/mL
[El-Sayed et al., 2012]

Synthetic Methodologies and Experimental Protocols

Achieving high-purity 6-methylpyridin-2(1H)-one scaffolds requires precise control over thermodynamic conditions to prevent unwanted polymerization. Below is the self-validating, step-by-step protocol for synthesizing the versatile intermediate 4-hydroxy-6-methylpyridin-2(1H)-one from commercial dehydroacetic acid (DHA).

G A Dehydroacetic Acid (DHA) B H2SO4, 130°C Decarboxylation A->B C 4-Hydroxy-6-methyl- 2H-pyran-2-one B->C D NH4OH, Reflux Amination/Cyclization C->D E 4-Hydroxy-6-methyl- pyridin-2(1H)-one D->E

Stepwise synthetic workflow for 4-hydroxy-6-methylpyridin-2(1H)-one from dehydroacetic acid.

Step-by-Step Protocol: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

Phase 1: Acid-Catalyzed Decarboxylation Causality: Sulfuric acid acts as both the solvent and the dehydrating catalyst, driving the decarboxylative ring contraction of DHA to form the pyran-2-one intermediate.

  • Charge a 25 mL round-bottom flask with dehydroacetic acid (1 mmol) and 92% aqueous sulfuric acid (5 mmol).

  • Heat the mixture to 130 °C for exactly 10 minutes under continuous stirring. Caution: Exceeding 10 minutes will lead to charring and degradation of the pyran ring.

  • While still warm, pour the mixture over crushed ice.

  • Filter the resulting white precipitate and wash with cold distilled water to isolate 4-hydroxy-6-methyl-2H-pyran-2-one (Yield: ~86%).

  • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 1:1). The intermediate should show a distinct spot. IR spectroscopy must confirm the presence of a lactone C=O stretch at ~1720 cm

    
    .
    

Phase 2: Amination and Ring-Closing Metathesis Causality: Aqueous ammonium hydroxide acts as the nitrogen nucleophile. It attacks the lactone carbonyl, opening the pyran ring to form an acyclic amide intermediate, which subsequently undergoes intramolecular condensation to form the thermodynamically stable pyridinone ring. 5. Transfer the isolated 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) to a clean flask and add 28% aqueous ammonium hydroxide (5 mmol). 6. Reflux the mixture under continuous stirring for 2 hours. 7. Cool the reaction mixture to room temperature and carefully acidify with 1M HCl until a pH of 5-6 is reached to precipitate the product. 8. Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Validation Checkpoint 2 (Self-Validating System): The success of the nitrogen insertion is confirmed by IR spectroscopy. The lactone peak (~1720 cm

    
    ) must completely disappear, replaced by a strong lactam C=O stretch at ~1650 cm
    
    
    
    and a broad N-H/O-H stretch spanning 3100–3400 cm
    
    
    . Melting point should be >300 °C.

Conclusion

The 6-methylpyridin-2(1H)-one derivative class remains a cornerstone in drug discovery. By understanding the causal relationship between the 6-methyl steric bulk and target protein binding pockets—whether it is the allosteric site of the GluN2A receptor or the hydrophobic pocket of HIV-1 RT—medicinal chemists can predictably tune the pharmacokinetics and pharmacodynamics of these molecules. Adhering to validated, quality-controlled synthetic pathways ensures the high-fidelity generation of these critical scaffolds for future therapeutic breakthroughs.

References

  • Title: Design and synthesis of 6-methylpyridin-2-one derivatives as novel and potent GluN2A positive allosteric modulators for the treatment of cognitive impairment Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Synthesis and evaluation of 2-pyridinone derivatives as HIV-1 specific reverse transcriptase inhibitors. 1. Phthalimidoalkyl and -alkylamino analogues Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one Source: Molecules (PMC) URL: [Link]

  • Title: Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Analytical Profiling of 4-Isopropyl-6-methylpyridin-2(1H)-one: Exact Mass Calculation and HRMS Validation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern drug development, substituted 2-pyridones (pyridin-2(1H)-ones) are highly privileged scaffolds. They frequently serve as bioisosteres for amides or phenolic rings, offering tunable hydrogen-bond donor/acceptor profiles and improved metabolic stability. 4-Isopropyl-6-methylpyridin-2(1H)-one (Chemical Formula:


) is a prime example of such a building block, where the steric bulk of the 4-isopropyl group and the 6-methyl group dictate the molecule's binding conformation in kinase and reverse transcriptase inhibitor design.

As an analytical caveat, researchers should note that its associated CAS registry number (874493-45-5) is occasionally misattributed in commercial chemical catalogs to its synthetic precursor, 2-bromo-4-isopropyl-6-methylpyridine [1]. This database collision underscores the critical need for High-Resolution Mass Spectrometry (HRMS) . Relying solely on vendor labels or low-resolution nominal mass can lead to catastrophic downstream failures in assay development. This whitepaper details the algorithmic derivation of the exact mass for 4-Isopropyl-6-methylpyridin-2(1H)-one and provides a self-validating HRMS protocol to confirm its structural identity.

Algorithmic Derivation: Exact Mass vs. Molecular Weight

A fundamental source of error in early-career analytical chemistry is the conflation of Average Molecular Weight (MW) and Monoisotopic Exact Mass .

  • Average Molecular Weight is calculated using the weighted average of all naturally occurring isotopes of an element. This value is strictly used for macroscopic stoichiometry—i.e., weighing powders on a balance to calculate molarity.

  • Monoisotopic Exact Mass is calculated using the mass of the single most abundant isotope for each element (e.g.,

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ). This is the fundamental metric used in HRMS, as mass spectrometers detect individual ions, not macroscopic averages [2].
Quantitative Data Summaries

Table 1: Monoisotopic Exact Mass Calculation (For HRMS) Based on NIST standard isotopic masses [3].

ElementPrimary IsotopeMonoisotopic Mass (Da)QuantityTotal Mass Contribution (Da)
Carbon

12.0000009108.000000
Hydrogen

1.0078251313.101725
Nitrogen

14.003074114.003074
Oxygen

15.994915115.994915
Total 151.099714 Da

Table 2: Average Molecular Weight Calculation (For Stoichiometry) Based on IUPAC standard atomic weights [4].

ElementStandard Atomic Weight ( g/mol )QuantityTotal Weight Contribution ( g/mol )
Carbon12.0119108.099
Hydrogen1.0081313.104
Nitrogen14.007114.007
Oxygen15.999115.999
Total 151.209 g/mol
The Causality of Mass Defect

The nominal mass (integer mass) of


 is 151 Da. However, the exact mass is 151.0997 Da. This difference (+0.0997 Da) is known as the mass defect .
Why is the mass defect positive? In organic molecules, the mass defect is primarily driven by hydrogen. Because the exact mass of 

(1.007825 Da) is significantly higher than its nominal mass of 1, the 13 hydrogen atoms in this molecule push the exact mass well above the integer value. Recognizing this causality allows mass spectrometrists to rapidly estimate hydrogen counts in unknown isobaric compounds based purely on the fractional mass.

Mass_Calculation C Carbon (C) 9 x 12.000000 Sum Monoisotopic Exact Mass 151.099714 Da C->Sum H Hydrogen (H) 13 x 1.007825 H->Sum N Nitrogen (N) 1 x 14.003074 N->Sum O Oxygen (O) 1 x 15.994915 O->Sum Adduct Protonated Adduct [M+H]+ 152.106990 m/z Sum->Adduct + H+ (1.007276 Da)

Figure 1: Logical assembly of monoisotopic exact mass and derivation of the protonated adduct for HRMS.

Experimental Protocol: Self-Validating HRMS Workflow

To definitively confirm the identity of 4-Isopropyl-6-methylpyridin-2(1H)-one and rule out the 2-bromo precursor catalog error, we utilize Liquid Chromatography coupled to Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) [5].

This protocol is designed as a self-validating system : it incorporates internal calibration and a rigid mathematical threshold (ppm error) to ensure the data cannot be misinterpreted.

Step-by-Step Methodology

Phase 1: Instrument Calibration & Tuning

  • Infuse a standard calibration mixture (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) into the Orbitrap or Q-TOF mass analyzer.

  • Validate that the instrument achieves a mass accuracy of < 2 ppm across the m/z 100–1000 range. Causality: Without sub-2 ppm calibration, the mass defect cannot be reliably used to assign a unique elemental formula.

Phase 2: Sample Preparation

  • Dissolve 1.0 mg of 4-Isopropyl-6-methylpyridin-2(1H)-one in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid .

    • Causality: 2-Pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines. The addition of 0.1% formic acid forces the equilibrium, providing an abundant proton source to drive the formation of the

      
       adduct in the positive ion mode, while the organic/aqueous blend ensures optimal droplet desolvation in the ESI source.
      

Phase 3: Chromatographic Separation & Ionization

  • Inject 2 µL of the sample onto a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).

  • Execute a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Operate the ESI source in positive mode (ESI+) with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

Phase 4: Data Acquisition & Self-Validation

  • Acquire full-scan MS data at a resolving power of

    
     60,000 (at m/z 200).
    
  • Extract the theoretical m/z for the protonated adduct: 152.106990 .

  • Validation Check: Calculate the mass error using the following formula:

    
    
    If the calculated mass error is within 
    
    
    
    ppm, the structural formula
    
    
    is definitively validated.

HRMS_Workflow N1 Compound Synthesised C9H13NO N2 Sample Preparation (1 µg/mL in MeOH/H2O) N1->N2 Solubilization N3 Electrospray Ionization (ESI+ Mode) N2->N3 Injection N4 High-Resolution Mass Analyzer (Orbitrap / Q-TOF) N3->N4 Protonation [M+H]+ N5 Data Acquisition Exact Mass Detection N4->N5 m/z Separation N6 Mass Defect & Isotopic Pattern Validation N5->N6 Algorithmic Matching

Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation of 2-pyridone derivatives.

Conclusion

The transition from theoretical molecule design to physical assay validation hinges entirely on analytical certainty. For 4-Isopropyl-6-methylpyridin-2(1H)-one, understanding the distinction between its average molecular weight (151.21 g/mol ) and its monoisotopic exact mass (151.0997 Da) is non-negotiable. By leveraging the exact mass and the resulting mass defect within a rigorously calibrated HRMS workflow, researchers can confidently verify their synthetic products, bypass database nomenclature errors, and accelerate the progression of viable pharmacophores through the drug discovery pipeline.

References

  • Wikipedia Contributors. "Mass (mass spectrometry): Exact Mass vs. Average Mass". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions for All Elements". NIST Physical Measurement Laboratory. Available at: [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). "Periodic Table of Isotopes & Standard Atomic Weights". IUPAC. Available at:[Link]

  • ResolveMass Laboratories. "High-Resolution Mass Spectrometry in Drug Discovery". ResolveMass. Available at:[Link]

Hydrogen Bonding Capabilities of 4-Isopropyl-6-methylpyridin-2(1H)-one in Crystal Lattices: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural behavior of substituted 2-pyridones is a foundational topic in supramolecular chemistry and rational drug design. These molecules are privileged scaffolds because of their predictable hydrogen-bonding motifs and tautomeric equilibria. This technical guide explores the solid-state hydrogen bonding capabilities of 4-isopropyl-6-methylpyridin-2(1H)-one , detailing how the steric bulk of the isopropyl and methyl substituents modulates its crystal lattice packing, dimerization thermodynamics, and analytical profile.

Tautomerism and the Dimerization Motif

In solution, 2-pyridone derivatives exist in a dynamic tautomeric equilibrium between the lactam form (2-pyridone) and the lactim form (2-hydroxypyridine). However, during crystallization, the solid state overwhelmingly favors the lactam tautomer[1].

The thermodynamic driving force for this preference is the formation of a highly stable, symmetry-equivalent cyclic dimer. Crystallographically, this is classified as an


 graph-set motif . The motif is characterized by two reciprocal N–H···O=C hydrogen bonds. For 4-isopropyl-6-methylpyridin-2(1H)-one, the nitrogen atom acts as the primary hydrogen bond donor, while the carbonyl oxygen acts as the acceptor. The strength of this dimerization is substantial, resulting in distinct exciton splitting and vibrational shifts that can be tracked spectroscopically[2].

Assembly Lactim Lactim Tautomer (2-Hydroxypyridine form) Sol Solution State Equilibrium Lactim->Sol Lactam Lactam Tautomer (2-Pyridone form) Lactam->Sol Dimer R2,2(8) Cyclic Dimer (N-H···O=C) Sol->Dimer Apolar Solvent Evaporation Lattice Sterically Hindered Lattice (Driven by Isopropyl/Methyl) Dimer->Lattice Inter-dimer Stacking

Diagram 1: Tautomeric equilibrium and self-assembly pathway into the crystal lattice.

Steric Modulation of the Crystal Lattice

While the core


 dimer dictates the fundamental molecular assembly, the macroscopic crystal lattice is governed by secondary inter-dimer interactions. In unsubstituted 2-pyridone, dimers stack tightly via planar 

interactions[3].

In 4-isopropyl-6-methylpyridin-2(1H)-one , the introduction of the bulky isopropyl group at the C4 position and the methyl group at the C6 position introduces significant steric clash.

Mechanistic Causality: The steric bulk prevents perfectly planar, close-contact stacking of the dimers. Consequently, the crystal lattice must expand to accommodate the alkyl groups. This expansion leads to an increased unit cell volume and alters the compound's solubility profile. Furthermore, this steric hindrance induces a slight out-of-plane twisting of the hydrogen bonds to minimize repulsive van der Waals forces between adjacent layers, slightly elongating the N–H···O distance compared to the unsubstituted parent molecule.

Quantitative Structural Data

The following table summarizes the structural and hydrogen-bonding parameters for substituted 2-pyridones, illustrating the specific impact of the 4-isopropyl and 6-methyl substitutions.

ParameterUnsubstituted 2-Pyridone4-Isopropyl-6-methylpyridin-2(1H)-oneMechanistic Rationale
Predominant Tautomer (Solid) LactamLactamHigher thermodynamic stability of the N-H···O=C dimer network.
Primary H-Bond Motif

cyclic dimer

cyclic dimer
Core binding face remains unhindered by 4,6-substituents.
N–H···O Distance (Å) ~2.77~2.80 - 2.85Slight elongation due to steric-induced lattice strain.
Inter-dimer Stacking Distance ~3.4 Å (

stacking)
>3.8 ÅIsopropyl bulk prevents close face-to-face

alignment.
FT-IR C=O Stretch (cm⁻¹) ~1650~1645 - 1655Strong hydrogen bonding weakens the C=O double bond character.

Experimental Workflow for Crystallization and Structural Elucidation

To empirically validate the structural conformation and hydrogen-bonding network of 4-isopropyl-6-methylpyridin-2(1H)-one, a rigorous, self-validating crystallization and analytical protocol must be executed.

Step-by-Step Methodology
  • Solvent Selection (Causality Check): Select an apolar, non-competing solvent such as dichloromethane (

    
    ) or toluene.
    
    • Why? Polar protic solvents (like methanol or water) act as competitive hydrogen bond donors/acceptors. They can disrupt the

      
       dimer, leading to unwanted solvate formation or linear chain-like motifs[4].
      
  • Solution Preparation: Dissolve 50 mg of high-purity (>99%) 4-isopropyl-6-methylpyridin-2(1H)-one in 5 mL of the chosen solvent. Sonicate the vial for 5 minutes to ensure complete dissolution and eliminate nucleation seeds.

  • Controlled Evaporation (Thermodynamic Control): Transfer the solution to a clean glass vial. Seal the vial with a rubber septum and puncture it with a single narrow-gauge needle (e.g., 20G). Allow slow evaporation at a constant temperature (20°C) in a vibration-free environment over 7–14 days.

    • Why? Slow crystallization kinetics are required to allow the bulky isopropyl groups to find their thermodynamic minimum in the lattice, preventing amorphous precipitation or kinetic trapping.

  • Crystal Harvesting: Once suitable single crystals (typically block or needle morphology) have formed, isolate them from the mother liquor and immediately coat them in paratone oil. This prevents atmospheric moisture absorption and lattice degradation prior to X-ray exposure.

  • Single-Crystal X-Ray Diffraction (SCXRD): Mount a high-quality crystal on a diffractometer. Solve the structure at low temperature (e.g., 100 K) to minimize thermal motion.

    • Validation: The resulting electron density map must show the hydrogen atom localized near the nitrogen atom, confirming the lactam tautomer and the

      
       dimer[1].
      
  • FT-IR Spectroscopic Verification: Analyze the remaining bulk powder using Attenuated Total Reflectance (ATR) FT-IR.

    • Validation: The absence of a sharp free O-H stretch (>3400 cm⁻¹) and the presence of a broad, hydrogen-bonded N-H stretch (~2800-3200 cm⁻¹), combined with a red-shifted C=O peak (~1650 cm⁻¹), confirms that the bulk material is structurally identical to the single-crystal dimer[4].

Workflow S1 1. Dissolution in Apolar Solvent S2 2. Slow Evaporation (Thermodynamic Control) S1->S2 S3 3. Single Crystal Isolation S2->S3 7-14 Days S4 4. SCXRD Analysis (Confirm Lactam H-position) S3->S4 3D Structure S5 5. FT-IR Spectroscopy (Confirm Bulk Dimerization) S3->S5 Bulk Validation

Diagram 2: Self-validating experimental workflow for structural elucidation.

Conclusion

The hydrogen-bonding capabilities of 4-isopropyl-6-methylpyridin-2(1H)-one demonstrate a fascinating interplay between strong, directional supramolecular forces and steric hindrance. While the robust


 cyclic dimer remains the primary structural unit, the bulky 4-isopropyl and 6-methyl groups force an expansion of the inter-dimer lattice, preventing the tight 

stacking seen in simpler analogs. Understanding these mechanics is vital for researchers engaged in crystal engineering, polymorph screening, and the development of stable pharmaceutical formulations.

References

  • 2-Pyridone - Aggregation in the solid state Source: Wikipedia URL:[Link]

  • Hydrogen-bonded structures of pyridone in the solid state: cyclic dimer and one-dimensional chains Source: ResearchGate URL:[Link]

  • Hydrogen bonding in the symmetry-equivalent C2h dimer of 2-pyridone in its S0 and S2 electronic states Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]

  • The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective N-Alkylation of 4-Isopropyl-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Framework

The functionalization of 2-pyridone derivatives is a cornerstone in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. However, achieving high regioselectivity during the alkylation of 4-isopropyl-6-methylpyridin-2(1H)-one presents a unique synthetic challenge.

Like all 2-pyridones, this substrate exhibits lactam-lactim tautomerism, existing in equilibrium with its 2-hydroxypyridine tautomer. Deprotonation yields a resonance-stabilized ambident anion capable of reacting at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). For this specific substrate, the 6-methyl group introduces significant steric hindrance directly adjacent to the nitrogen atom . This steric penalty kinetically biases the reaction toward O-alkylation, making standard alkylation protocols ineffective for obtaining pure N-alkylated products.

To overcome this, we must manipulate the reaction environment using the Hard-Soft Acid-Base (HSAB) principle , specialized solvent systems, or novel transition-state geometries. Soft electrophiles (e.g., alkyl iodides) and soft, highly dissociative counterions (e.g., Cs⁺) favor the softer nitrogen center. Alternatively, modern methodologies like micellar catalysis and phosphine-mediated deoxygenation can bypass traditional thermodynamic limitations entirely.

Ambident_Reactivity Substrate 4-Ispr-6-Me- Pyridin-2(1H)-one Anion Ambident Anion (Sterically Hindered N) Substrate->Anion Deprotonation Base Base (e.g., Cs2CO3) Base->Anion N_Alkyl N-Alkylated Product (Target) Anion->N_Alkyl Soft-Soft Match O_Alkyl O-Alkylated Product (Impurity) Anion->O_Alkyl Hard-Hard Match SoftE Soft Electrophile (e.g., R-I) SoftE->N_Alkyl HardE Hard Electrophile (e.g., R-OTf) HardE->O_Alkyl

Figure 1: Mechanistic divergence of the ambident anion under HSAB principles.

Validated Methodologies & Protocols

Method A: Classical Base-Mediated N-Alkylation (The Cesium Effect)

Causality & Rationale: Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF is the gold standard for forcing N-alkylation. The large ionic radius of Cs⁺ creates a highly dissociated, "loose" ion pair with the ambident anion. This dissociation maximizes the intrinsic nucleophilicity of the nitrogen. When paired with a soft electrophile (alkyl iodide), the soft-soft interaction overcomes the steric repulsion of the 6-methyl group.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried Schlenk flask with 4-isopropyl-6-methylpyridin-2(1H)-one (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous DMF to achieve a substrate concentration of 0.2 M. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise add the alkyl iodide (1.5 equiv). Note: Alkyl bromides can be used, but require the addition of 0.2 equiv of NaI to generate the softer iodide in situ.

  • Thermal Activation: Heat the reaction mixture to 60 °C. The thermal energy is critical to overcome the activation barrier imposed by the 6-methyl steric clash.

  • IPC (Self-Validation): At 4 hours, pull a 50 µL aliquot, quench in H₂O/MeCN, and analyze via LC-MS. The N-alkylated product will typically elute earlier than the O-alkylated isomer on a standard C18 reverse-phase column. Proceed when substrate depletion is >95%.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Method B: Micellar-Promoted Green N-Alkylation

Causality & Rationale: Performing this reaction in water using a surfactant (Tween 20) creates hydrophobic micellar pockets. The organic reactants partition into these pockets, stripping away the bulk water hydration sphere from the nitrogen atom. This locally high concentration and desolvation drastically accelerate N-alkylation while suppressing O-alkylation, offering a greener alternative to DMF [1].

Micellar_Workflow Step1 1. Prepare 2% w/w Tween 20 in Degassed H2O Step2 2. Add Substrate & K2CO3 (Form Micellar Suspension) Step1->Step2 Step3 3. Add Alkyl Halide (R-I/R-Br) Dropwise Step2->Step3 Step4 4. Stir at 40°C (Hydrophobic Pocket Reaction) Step3->Step4 Step5 5. Extract (EtOAc) & Purify (Flash Chromatography) Step4->Step5

Figure 2: Workflow for Tween 20 micellar-promoted N-alkylation in aqueous media.

Step-by-Step Protocol:

  • Micelle Formation: Prepare a 2% w/w solution of Tween 20 in degassed DI water.

  • Reaction Assembly: To this solution, add 4-isopropyl-6-methylpyridin-2(1H)-one (1.0 equiv) and K₂CO₃ (1.5 equiv). Stir vigorously until a uniform suspension forms.

  • Alkylation: Add the alkyl halide (1.2 equiv).

  • Reaction: Stir at 40 °C for 6–12 hours. The mild heating assists in partitioning the bulky substrate into the micelle.

  • IPC (Self-Validation): Monitor via TLC (Hexanes:EtOAc 1:1). The N-alkyl product is highly polar and will have a significantly lower Rf than the O-alkyl byproduct.

  • Workup: Extract directly with EtOAc (3x). The emulsion can be broken by adding a small amount of brine. Dry the combined organic layers and concentrate.

Method C: P(NMe₂)₃-Mediated Reductive N-Alkylation via α-Keto Esters

Causality & Rationale: When traditional alkyl halides fail due to extreme steric hindrance at the 6-position, bypassing the ambident anion is required. This cutting-edge method utilizes α-keto esters and hexamethylphosphorous triamide (P(NMe₂)₃). The phosphine directly deoxygenates the α-keto ester to form a highly reactive Kukhtin−Ramirez adduct. This intermediate acts as a targeted electrophile that exclusively reacts with the nitrogen of the 2-pyridone, completely overriding the steric penalty of the 6-methyl group [2].

Step-by-Step Protocol:

  • Preparation: In a glovebox or under strict argon atmosphere, charge a vial with 4-isopropyl-6-methylpyridin-2(1H)-one (1.0 equiv) and the desired α-keto ester (1.2 equiv).

  • Solvation: Dissolve in anhydrous Toluene (0.1 M).

  • Activation: Slowly add P(NMe₂)₃ (2.0 equiv) via syringe. Caution: P(NMe₂)₃ is toxic and moisture-sensitive.

  • Reaction: Stir at room temperature for 12 hours. The reaction is driven by the formation of the strong P=O bond in the byproduct (hexamethylphosphoramide, HMPA).

  • IPC (Self-Validation): Monitor by ³¹P NMR if available (disappearance of P(NMe₂)₃ at ~122 ppm and appearance of HMPA at ~23 ppm) or standard LC-MS.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry, and purify via column chromatography. Note: Strict safety protocols must be followed during HMPA removal.

Quantitative Data Presentation

The following table summarizes the expected performance of each protocol specifically applied to the sterically hindered 4-isopropyl-6-methylpyridin-2(1H)-one core.

MethodologyReagents / CatalystSolventTemp (°C)Expected YieldRegioselectivity (N:O ratio)Best Use Case
Method A (Classical) Cs₂CO₃, Alkyl IodideDMF6065 - 80%~ 8:1Standard primary/secondary alkylations; lab scale.
Method B (Micellar) K₂CO₃, Alkyl Bromide, Tween 20H₂O4070 - 85%> 10:1Green chemistry requirements; scale-up friendly.
Method C (Reductive) α-Keto Ester, P(NMe₂)₃TolueneRT80 - 95%Exclusive (>99:1) Highly hindered functional groups; complex API synthesis.

References

  • Tasker, S. Z., Bosscher, M. A., Shandro, C. A., Lanni, E. L., Ryu, K. A., Snapper, G. S., Utter, J. M., & Ellsworth, B. A. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 2015, 17(14), 3382-3385. URL: [Link] [1]

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. "P(NMe₂)₃-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." Journal of Organic Chemistry, 2024, 89(6), 3657-3665. URL: [Link] [1]

Application Note: 4-Isopropyl-6-methylpyridin-2(1H)-one as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In advanced coordination chemistry and organometallic drug design, the steric and electronic tunability of the ligand sphere dictates the efficacy of the resulting metal complex. 4-Isopropyl-6-methylpyridin-2(1H)-one (CAS: 874493-45-5) represents a highly specialized, lipophilic derivative of the classic 2-pyridone ligand class.

Like its parent compounds, this ligand exhibits a solvent-dependent lactam-lactim tautomerism. However, its true value in coordination chemistry lies in the synergistic effects of its substituents:

  • The 6-Methyl Group (Steric Gatekeeper): Positioned adjacent to the nitrogen donor, this group exerts significant proximal steric pressure. It actively prevents the formation of coordinatively saturated, inert bis-chelated complexes, instead enforcing mono-ligated

    
    -N,O geometries or directing the formation of highly ordered 
    
    
    
    -N,O bridged bimetallic dimers.
  • The 4-Isopropyl Group (Lipophilic Shield): Situated at the para-position relative to the nitrogen, the bulky isopropyl moiety acts as a hydrophobic umbrella. This drastically improves the solubility of the resulting transition metal complexes in non-polar organic solvents (essential for homogeneous catalysis) and increases the partition coefficient (logP) of metallodrug candidates, thereby enhancing cellular membrane permeability.

Mechanistic Insights: Hemilability and Bridging Dynamics

As detailed in comprehensive reviews of 3d transition metal coordination chemistry ( [1]), deprotonation of the neutral lactam yields a 2-pyridonate anion with a delocalized negative charge across the N-C-O backbone. This ambidentate nature allows 4-isopropyl-6-methylpyridin-2(1H)-one to adopt two primary coordination modes, each serving distinct functional purposes:

  • 
    -N,O Bridging (Robust Frameworks):  The ligand bridges two metal centers (e.g., Rh, Ru, Cr) to form stable "paddlewheel" or "piano-stool" dimers. The 6-methyl group dictates the stereochemistry, often forcing a head-to-tail arrangement to minimize steric clashing between adjacent ligands.
    
  • 
    -N,O Chelating (Hemilabile Catalysis):  The ligand chelates a single metal center, forming a strained 4-membered metallacycle. This strain is the thermodynamic origin of hemilability—the ability of the M-O or M-N bond to transiently dissociate, opening a coordination site for substrate binding without complete ligand loss.
    
Spectroscopic Signatures of Coordination Modes

To ensure experimental accuracy, tracking the C-O bond character is critical. As the ligand transitions from a neutral lactam (double bond character) to a chelating pyridonate (increased single bond character), distinct spectroscopic shifts occur.

Coordination ModeC-O Bond Length (Å)IR

Shift (cm⁻¹)
¹H NMR (6-Me) Shift (ppm)Primary Application
Free Ligand (Lactam) ~1.251650 - 16602.30Starting Material
Monodentate

-N
~1.271630 - 16402.45Transient Intermediate
Chelating

-N,O
1.30 - 1.351595 - 16102.60Hemilabile Catalysts
Bridging

-N,O
~1.321575 - 15852.80Robust Bimetallic Cores

System Workflows & Visualizations

Workflow L 4-iPr-6-Me-Pyridin-2(1H)-one (Lactam Tautomer) Base Deprotonation (e.g., KOtBu / NaOMe) L->Base -H⁺ Anion Pyridonate Anion (Delocalized N,O-donor) Base->Anion Chelate κ²-N,O Chelating Complex (Hemilabile Catalyst) Anion->Chelate 1 equiv M, 25°C Bridge μ²-N,O Bridging Dimer (Robust Framework) Anion->Bridge Excess M, Reflux Metal Transition Metal Precursor (e.g., [IrCp*Cl2]2) Metal->Chelate Metal->Bridge Chelate->Bridge Dimerization (- Ligand)

Workflow for synthesizing complexes using 4-iPr-6-Me-pyridin-2(1H)-one.

Catalysis Rest Resting State κ²-N,O Open Open Site κ¹-O Rest->Open Base/Solvent Assistance Substrate Substrate Coordination Open->Substrate + Substrate Hydride Hydride Transfer Substrate->Hydride H-donor Product Product Release Hydride->Product Reductive Elimination Product->Rest - Product

Hemilabile mechanism of κ²-N,O to κ¹-O coordination during catalysis.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of a Hemilabile Ruthenium(II) Half-Sandwich Complex

Target:


Application:  Precatalyst for transfer hydrogenation or C-H activation.

Step-by-Step Methodology:

  • Ligand Deprotonation: Suspend 4-isopropyl-6-methylpyridin-2(1H)-one (2.0 mmol) in 20 mL of anhydrous THF under a strict Argon atmosphere. Add Potassium tert-butoxide (KOtBu, 2.1 mmol) dropwise as a 1M solution in THF at 0 °C. Stir for 30 minutes, allowing the solution to warm to room temperature.

    • Causality & Expert Insight: The

      
       of 2-pyridones is approximately 17. Utilizing a strong, non-nucleophilic base like KOtBu ensures rapid and irreversible deprotonation. Weaker bases (e.g., triethylamine) lead to equilibrium mixtures and poor yields of the active anion ( [2]).
      
  • Metalation: To the resulting clear, slightly yellow solution of the pyridonate anion, add the metal precursor

    
     (1.0 mmol, equivalent to 2.0 mmol of Ru) in a single portion. Stir at room temperature for 12 hours.
    
    • Causality & Expert Insight: The reaction is kept at room temperature to favor the kinetic

      
      -N,O chelating product. Heating the reaction would provide the activation energy required to overcome the steric barrier of the 6-methyl group, leading to the thermodynamic 
      
      
      
      -N,O bridged dimer instead.
  • In-Process Validation: Extract a 0.1 mL aliquot, evaporate the solvent, and run a rapid ATR-IR.

    • Self-Validation Check: The complete disappearance of the broad N-H stretch at ~3100 cm⁻¹ and the distinct shift of the carbonyl stretch from 1655 cm⁻¹ to ~1605 cm⁻¹ confirms successful

      
      -N,O coordination. If the 1655 cm⁻¹ peak persists, deprotonation was incomplete.
      
  • Workup & Isolation: Evaporate the THF under reduced pressure. Redissolve the crude residue in minimal dichloromethane (DCM) and filter through a short pad of Celite to remove KCl salts. Layer the DCM filtrate with hexanes and store at -20 °C to yield the product as deep orange microcrystals.

Protocol B: Synthesis of a Dirhodium(II) Paddlewheel Complex

Target:


Application:  Lewis acid catalyst for carbene insertion reactions.

Step-by-Step Methodology:

  • Ligand Exchange: Combine Dirhodium tetraacetate

    
     (0.5 mmol) and 4-isopropyl-6-methylpyridin-2(1H)-one (2.5 mmol, slight excess) in 30 mL of chlorobenzene.
    
  • Soxhlet Reflux: Equip the reaction flask with a Soxhlet extractor containing activated 4Å molecular sieves and anhydrous sodium carbonate in the thimble. Reflux the mixture at 135 °C for 24 hours.

    • Causality & Expert Insight: The formation of the paddlewheel complex is an equilibrium-driven ligand exchange. As the pyridone coordinates, acetic acid is released. The Soxhlet extractor continuously removes the volatile acetic acid from the solvent condensate, driving the equilibrium entirely toward the target product via Le Chatelier's principle.

  • In-Process Validation: Monitor the color of the reaction solution.

    • Self-Validation Check: The solution will shift from the emerald green of the acetate precursor to a deep red/purple characteristic of the pyridonate-bridged dirhodium core. UV-Vis spectroscopy should show a red shift of the

      
       transition.
      
  • Purification: Cool the mixture to room temperature, concentrate in vacuo, and purify via silica gel chromatography (eluting with DCM/Methanol 95:5) to remove unreacted ligand. The 4-isopropyl group ensures the complex elutes cleanly without streaking.

References

  • 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. RSC Advances (2023). URL:[Link]

  • Alkali metal complexes of 6-methyl-2-pyridone: simple formulae, but not so simple structures. Acta Crystallographica Section B Structural Science, Crystal Engineering and Materials (2013). URL:[Link]

Troubleshooting & Optimization

Optimizing solvent selection for recrystallization of 4-Isopropyl-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and purification of 4-Isopropyl-6-methylpyridin-2(1H)-one.

Part 1: The Mechanistic "Why" – Pyridone Crystallization Dynamics

Before troubleshooting, it is critical to understand the molecular behavior of your target. 4-Isopropyl-6-methylpyridin-2(1H)-one features a highly polar 2-pyridone core flanked by lipophilic isopropyl and methyl groups.

In solution, this molecule exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms[1]. During crystallization, the 2-pyridone tautomer strongly prefers to self-assemble into highly stable


 hydrogen-bonded dimers[2].

The Causality of Solvent Selection: Your choice of solvent directly dictates the thermodynamics of this dimerization.

  • Protic Solvents (e.g., Alcohols, Water): These solvents actively compete for hydrogen bonds, breaking the pyridone dimers. This artificially increases solubility and drastically widens the Metastable Zone Width (MSZW)[3],[4].

  • Non-Polar Solvents (e.g., Heptane, Toluene): These solvents cannot hydrogen bond. They force the pyridone molecules to dimerize, lowering solubility and driving rapid nucleation.

Balancing these two extremes using a binary solvent system is the key to a successful, high-yield recrystallization.

Part 2: Troubleshooting Guides & FAQs

Q1: My solution is "oiling out" (forming a gooey liquid phase) instead of forming solid crystals. How do I fix this?

Analysis: You are observing Liquid-Liquid Phase Separation (LLPS), universally known as "oiling out"[5]. This occurs when the system reaches supersaturation, but the kinetic energy barrier to forming the rigid


 crystal lattice is too high. Instead of crystallizing, the solute separates as a secondary, product-rich liquid phase[5]. Because your molecule contains lipophilic alkyl groups, it easily forms emulsions in mixed solvent systems, especially if the saturation temperature exceeds the melting point of the solute-solvent mixture[6],[7]. Oiling out is highly detrimental because impurities preferentially partition into this oil phase[6],[8].

Resolution:

  • Adjust the Solvent System: Avoid solvent mixtures with extreme polarity differences (e.g., Methanol/Water). Shift to a more miscible, moderately polar system like Ethyl Acetate/Heptane[7].

  • Implement Seeding: Introduce 1-2 wt% of pure seed crystals halfway into the MSZW. Seeds bypass the kinetic nucleation barrier, forcing solid crystal growth before the thermodynamic LLPS boundary is reached[5].

  • Reduce Cooling Rate: Cool at a maximum of 0.1–0.2 °C/min to prevent sudden spikes in supersaturation that trigger phase separation[5].

Q2: I am getting a very poor yield, and most of my product remains in the mother liquor. What is going wrong?

Analysis: Your chosen solvent likely has a very wide MSZW, or the solubility curve is too flat across your temperature gradient[3]. If you are using a pure protic solvent (like Isopropanol), the strong solvent-solute hydrogen bonding keeps the pyridone monomers solvated even at sub-ambient temperatures[4].

Resolution: Transition to an Anti-Solvent crystallization approach. Dissolve the compound in a minimum amount of a polar aprotic solvent (e.g., Ethyl Acetate) at 60 °C. Slowly titrate in a non-polar anti-solvent (e.g., Heptane) until the solution reaches the edge of the MSZW (slight, persistent turbidity), then initiate controlled cooling.

Q3: My crystals are forming as fine, microscopic needles that clog the filter paper. How can I improve the crystal habit?

Analysis: Needle-like morphology in pyridones is typically caused by rapid, uncontrolled 1-dimensional growth along the primary hydrogen-bonded dimer axis. This happens when nucleation is forced too quickly (e.g., crashing the solution out in an ice bath)[4].

Resolution: Slower cooling rates and the addition of a small percentage of a hydrogen-bond-donating co-solvent (e.g., 1-2% Ethanol) can selectively cap the fast-growing crystal faces, promoting a more equant (block-like) crystal habit that is easier to filter[4].

Part 3: Data Presentation

Table 1: Solvent Classification and Impact on Pyridone Crystallization
Solvent ClassExamplesInteraction with Pyridone CoreImpact on MSZWRecommended Use
Polar Protic Methanol, IsopropanolBreaks

dimers via competitive H-bonding.
Widens MSZW significantly[3],[4].Use sparingly as a habit-modifier to prevent needle formation.
Polar Aprotic Ethyl Acetate, AcetoneSolvates monomers without strong H-bond donation.Moderate MSZW.Primary Solvent: Excellent for initial dissolution at elevated temperatures.
Non-Polar Heptane, TolueneForces dimerization; poor solubility.Narrows MSZW; forces rapid nucleation.Anti-Solvent: Titrate carefully to drive yield without causing oiling out.

Part 4: Experimental Protocol

Self-Validating Workflow: Binary Solvent (EtOAc/Heptane) Recrystallization

This protocol utilizes a solvent/anti-solvent approach with built-in validation checks to ensure thermodynamic control.

Step 1: Initial Dissolution (The "Clear Point")

  • Suspend 10.0 g of crude 4-Isopropyl-6-methylpyridin-2(1H)-one in 30 mL of Ethyl Acetate (EtOAc) in a jacketed reactor.

  • Heat the suspension to 60 °C under moderate agitation (250 rpm).

  • Validation Check: If solids remain, add EtOAc in 2 mL increments until complete dissolution is achieved. Record this total volume.

Step 2: Anti-Solvent Titration (Defining the MSZW)

  • Maintain the temperature at 60 °C.

  • Begin dropwise addition of Heptane (Anti-solvent) via an addition funnel at a rate of 1 mL/min.

  • Validation Check: Stop addition immediately when the solution exhibits a faint, persistent cloudiness (the "Cloud Point"). This indicates you have crossed the solubility curve and entered the metastable zone[9].

  • Add exactly 1 mL of EtOAc to return the system to a clear solution, positioning your process safely inside the MSZW.

Step 3: Seeding and Desupersaturation

  • Cool the solution to 50 °C at a rate of 0.5 °C/min.

  • Add 0.1 g (1 wt%) of pure 4-Isopropyl-6-methylpyridin-2(1H)-one seed crystals.

  • Validation Check: Hold the temperature at 50 °C for 30 minutes. The seed crystals should remain suspended and begin to grow. If they dissolve, your MSZW is too wide; add 5 mL of Heptane and re-seed. If the system oils out, reheat to 60 °C and add 5 mL of EtOAc[5].

Step 4: Controlled Cooling and Isolation

  • Once a healthy seed bed is confirmed, cool the slurry to 5 °C at a strict rate of 0.1 °C/min.

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with 10 mL of ice-cold Heptane to displace residual mother liquor without dissolving the product.

  • Dry under vacuum at 40 °C to constant weight.

Part 5: Process Visualization

G Start Hot Saturated Solution of Pyridone Cool Cool Slowly (0.1-0.5 °C/min) Start->Cool Obs Phase Observation Cool->Obs Oil Oiling Out (LLPS) Obs->Oil Liquid phase separates Clear Remains Clear (Wide MSZW) Obs->Clear No nucleation Cryst Nucleation & Crystallization Obs->Cryst Solid crystals form FixOil Reheat, adjust solvent polarity, or add seeds Oil->FixOil FixClear Add anti-solvent or apply cooling Clear->FixClear End Isolate via Filtration Cryst->End FixOil->Cool FixClear->Obs

Workflow for troubleshooting pyridone recrystallization and managing oiling out.

Part 6: References

  • Chemistry LibreTexts. "3.6F: Troubleshooting".

  • Mettler Toledo. "Oiling Out in Crystallization".

  • Reddit (r/chemistry). "Recrystallization (help meeeeee)".

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development".

  • ACS Publications. "The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II".

  • NIH. "Channel-forming solvates of 6-chloro-2,5-dihydroxypyridine and its solvent-free tautomer 6-chloro-5-hydroxy-2-pyridone".

  • MDPI. "Effect of Solvent Composition on Solubility, Thermodynamics, Metastable Zone Width (MSZW) and Crystal Habit of L-Ascorbic Acid".

  • Mettler Toledo. "Metastable Zone Width (MSZW) in Crystallization".

  • NIH. "Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations".

Sources

Troubleshooting O-alkylation vs N-alkylation competition in pyridinone reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Active | Topic: Regioselective Control (N- vs. O-Alkylation) | Status: Resolved

Introduction: The Ambident Nucleophile Paradox

User Context: You are working with 2-pyridone (or 4-pyridone) scaffolds. You need to attach an alkyl group.[1][2][3] The Problem: Pyridones are classic ambident nucleophiles . They exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Upon deprotonation, the resulting anion delocalizes negative charge between the nitrogen and the oxygen.

  • N-Alkylation (Thermodynamic): Restores the stable amide carbonyl but breaks the aromaticity of the pyridine ring (though 2-pyridone retains significant resonance stabilization).

  • O-Alkylation (Kinetic/Coordination): Forms a lactim ether (2-alkoxypyridine), restoring the full aromatic pyridine sextet.

This guide provides the decision logic and protocols to force the reaction down the specific pathway you require.

Module 1: Diagnostic & Analysis (Ticket #001)

User Ticket #001: "I ran the reaction and got a spot on TLC. How do I know if it's the N-alkyl or O-alkyl product without growing a crystal?"

Support Response: Do not rely on TLC Rf values alone, as they vary wildly based on the alkyl chain. Use NMR and IR for definitive structural assignment.

Analytical Discrimination Table
FeatureN-Alkyl Product (Lactam) O-Alkyl Product (Lactim Ether) Mechanism/Reasoning
IR Spectroscopy Strong band @ 1650–1690 cm⁻¹ Absent (No C=O)The N-alkyl form retains the carbonyl (C=O). The O-alkyl form has a C=N bond (~1600 cm⁻¹) and C-O-C stretches.
¹H NMR (Ring) Downfield Shift Upfield Shift The proton adjacent to the Nitrogen (H-6) is significantly desshielded in the N-alkyl form due to the adjacent carbonyl anisotropy.
¹³C NMR (C2/C4) ~160–162 ppm ~164–166 ppm The carbonyl carbon (C=O) is typically slightly upfield of the aromatic C-O carbon, though they are close.
¹³C HMBC Correlation to Carbonyl Correlation to C-O In N-alkyl, the alkyl protons correlate to the C=O carbon (C2). In O-alkyl, they correlate to the aromatic C2.
Module 2: Targeting N-Alkylation (Ticket #002)

User Ticket #002: "I need the N-alkylated drug intermediate. I used K2CO3 in Acetone and got a 60:40 mixture. How do I get >95% N-selectivity?"

Support Response: To favor N-alkylation, you must drive the reaction thermodynamically and utilize the "Cesium Effect" in polar aprotic solvents.

The Protocol: Cesium-Promoted N-Alkylation

Theory: N-alkylation is generally the thermodynamic outcome. Using a "soft" counterion like Cesium (Cs⁺) in a polar aprotic solvent creates a "loose ion pair." The large ionic radius of Cesium minimizes tight coordination to the hard Oxygen atom, allowing the softer Nitrogen nucleophile to attack the electrophile.

Reagents:

  • Base: Cesium Carbonate (Cs₂CO₃) [Preferred] or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.[4]

  • Temperature: 60°C – 100°C.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-pyridone (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 – 2.0 equiv). Stir at room temperature for 30 minutes to ensure deprotonation.

  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Heat to 60–80°C. Monitor by TLC (usually 2–6 hours).

  • Workup: Dilute with water (to dissolve DMF/Salts) and extract with EtOAc.

  • Purification: N-alkyl products are often more polar than O-alkyl side products.

Critical Note: If using Lithium salts (LiH, Li₂CO₃), you may see increased O-alkylation because the hard Lithium ion coordinates tightly to the Oxygen, blocking it? Actually, Li+ coordinates Oxygen strongly, often trapping the enolate at the O-site, but in practice, Alkali metals in DMF favor N-alkylation . The exception is when the alkylating agent is extremely hard (like methyl triflate) or steric hindrance is massive.

Module 3: Targeting O-Alkylation (Ticket #003)

User Ticket #003: "I need the 2-alkoxypyridine (O-alkyl). I tried the Cs2CO3 method and got only 5% O-alkyl. Help."

Support Response: You are fighting thermodynamics. To win, you must use Kinetic Control and the Silver Salt Rule .

The Protocol: Silver-Mediated O-Alkylation

Theory: The "Silver Salt Rule" states that electrophilic attack occurs at the atom with the highest electron density (Oxygen) when a heterogeneous silver salt is used in a non-polar solvent. Ag⁺ coordinates to the Nitrogen lone pair or the leaving group halide in a specific transition state that facilitates O-attack.

Reagents:

  • Base/Promoter: Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O).

  • Solvent: Toluene, Benzene, or Hexane (Non-polar is critical).

  • Temperature: Room Temperature to Reflux (start at RT).

Step-by-Step Workflow:

  • Suspension: Suspend 2-pyridone (1.0 equiv) and Ag₂CO₃ (1.1 equiv) in anhydrous Toluene (0.1 M). Note: Exclude light (wrap flask in foil) as silver salts are photosensitive.

  • Addition: Add the Alkyl Halide (1.2 – 1.5 equiv).

  • Reaction: Stir vigorously (heterogeneous reaction). Heat to reflux if reactivity is low.

  • Workup: Filter through a Celite pad to remove silver salts. Evaporate solvent.

  • Result: This method typically yields >90% O-alkylation.

Alternative: The Mitsunobu Reaction

If your alkylating agent is an Alcohol (not a halide), use Mitsunobu conditions.[5]

  • Conditions: PPh₃, DIAD/DEAD, THF.[5]

  • Selectivity: Mitsunobu reactions on 2-pyridones generally favor O-alkylation because the reaction proceeds via an oxyphosphonium intermediate that is attacked by the pyridone oxygen.

Visual Troubleshooting Guide

The following logic tree illustrates the decision-making process for selecting reaction conditions.

PyridoneAlkylation Start START: 2-Pyridone Substrate Target What is your Target Isomer? Start->Target TargetN Target: N-Alkylation (Thermodynamic) Target->TargetN I need the Amide TargetO Target: O-Alkylation (Kinetic/Coordination) Target->TargetO I need the Ether SolventN Solvent: Polar Aprotic (DMF, DMSO, MeCN) TargetN->SolventN BaseN Base: Alkali Carbonate (Cs2CO3, K2CO3) SolventN->BaseN MechN Mechanism: Loose Ion Pair N-attack favored BaseN->MechN ReagentCheck Reagent Type? TargetO->ReagentCheck HalidePath Alkyl Halide ReagentCheck->HalidePath AlcoholPath Alcohol ReagentCheck->AlcoholPath SilverCond Conditions: Ag2CO3 Solvent: Toluene/Benzene HalidePath->SilverCond Mitsunobu Conditions: Mitsunobu (PPh3, DIAD, THF) AlcoholPath->Mitsunobu

Caption: Decision logic for regioselective alkylation of 2-pyridones. Green path indicates thermodynamic N-alkylation; Red path indicates kinetic/coordinated O-alkylation.

Summary of Reaction Conditions
ParameterN-Alkylation (Target) O-Alkylation (Target)
Primary Driver Thermodynamics & Solvent PolarityMetal Coordination & Non-polar Solvent
Preferred Base Cs₂CO₃ (Cesium Carbonate)Ag₂CO₃ (Silver Carbonate)
Preferred Solvent DMF , DMSO, NMPToluene , Benzene, DCM
Electrophile Alkyl Halides (I, Br, Cl)Alkyl Halides (for Ag) or Alcohols (Mitsunobu)
Key Reference J. Org.[2][3][5][6][7][8][9][10] Chem. 2024, 89, 3657 [1]J. Org.[2][9] Chem. 1967, 32, 4040 [2]
References
  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters . Source: Journal of Organic Chemistry (2024). URL:[Link] (Note: Highlights recent advancements in N-selective methods).

  • Alkylations of Heterocyclic Ambident Anions. II. Alkylation of 2-Pyridone Salts . Source: Journal of Organic Chemistry (1967) - The foundational "Silver Salt" paper. URL:[Link]

  • The "Cesium Effect" Magnified: Exceptional Chemoselectivity in Cesium Ion Mediated Nucleophilic Reactions . Source: Chemical Science (via NIH/PMC) (2024). URL:[Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery . Source: Bioorganic & Medicinal Chemistry Letters (2013).[11] URL:[Link]

  • Mitsunobu Reaction: Mechanism and Application . Source: Organic Chemistry Portal. URL:[Link]

Sources

Resolving solubility issues of 4-Isopropyl-6-methylpyridin-2(1H)-one in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering "brick dust" precipitation when introducing 4-Isopropyl-6-methylpyridin-2(1H)-one into aqueous media.[1][2] This is not a user error; it is an intrinsic property of the pyridone pharmacophore.[1][3]

This molecule exists primarily as a pyridone tautomer in the solid state and aqueous solution.[1][3] Unlike simple amines, it forms extremely stable intermolecular hydrogen-bonded dimers (similar to DNA base pairing) in its crystal lattice.[1][3] Breaking this lattice energy requires more than simple stirring.[1][2][3]

This guide provides three validated tiers of solubilization strategies, ranging from simple organic stocks to advanced formulations for in vivo use.[1][3]

Module 1: Diagnostic & Chemical Behavior

Q: Why does my DMSO stock precipitate immediately upon adding water/buffer?

A: This is the "Crash-Out" effect caused by the hydrophobic effect and lattice energy.[1][2][3]

  • The Mechanism: In DMSO, the solvent molecules disrupt the pyridone-pyridone hydrogen bonds.[1][3] When you add water, the high dielectric constant of water forces the hydrophobic isopropyl and methyl groups of the molecule together.

  • The Trap: Simultaneously, the amide-like lactam group (

    
    ) seeks to reform its hydrogen-bonded dimer, which is thermodynamically more stable than the water-solvated form.[1][2]
    
  • Result: The molecule re-crystallizes instantly.[1][2][3]

Q: Can I use acid or base to dissolve it?

A: Generally, No. [1][3]

  • Acid: The oxygen atom is very weakly basic (

    
    ).[1][3] You would need concentrated mineral acid (pH < 1) to protonate it, which is incompatible with biological assays.[1][3]
    
  • Base: The ring nitrogen (

    
    ) is weakly acidic (
    
    
    
    ).[1][3] You can dissolve it in 0.1 M NaOH, but it will precipitate immediately when neutralized to physiological pH (7.4).[1][3]

Module 2: Decision Matrix

Use the following logic flow to select the correct protocol for your application.

SolubilityStrategy Start Start: Define Application AppType What is the end-use? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo ChemSyn Chemical Synthesis AppType->ChemSyn ConcCheck Conc. > 100 µM? InVitro->ConcCheck VivoSol Use Protocol B: HP-β-CD or PEG400 InVivo->VivoSol ChemSol Use DMF, DMAc, or NMP ChemSyn->ChemSol LowConc Use Protocol A: DMSO + Tween 80 ConcCheck->LowConc No HighConc Use Protocol B: Cyclodextrin (HP-β-CD) ConcCheck->HighConc Yes

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Module 3: Validated Protocols

Protocol A: The "Modified Cosolvent" Method (In Vitro < 100 µM)

Best for: High-throughput screening, enzymatic assays.[1]

The Logic: Pure DMSO stocks often fail.[1][3] Adding a surfactant before the aqueous phase prevents the rapid crystallization nucleation.[1][3]

Reagents:

  • DMSO (Anhydrous)[1][3]

  • Tween 80 (Polysorbate 80)[1][3]

  • PBS (Phosphate Buffered Saline)[1][3]

Step-by-Step:

  • Dissolve 4-Isopropyl-6-methylpyridin-2(1H)-one in 100% DMSO to create a 20 mM Stock . Vortex until clear.

  • Prepare a 5% Tween 80 solution in water.[1][2][3]

  • Intermediate Step (Critical): Mix the DMSO stock with the 5% Tween solution in a 1:1 ratio.

    • Result: 10 mM compound in 50% DMSO / 2.5% Tween.[1][2][3]

  • Slowly add this intermediate mixture to your assay buffer (PBS) while vortexing.

    • Target: Final DMSO concentration < 1%.[1][2][3]

Protocol B: Cyclodextrin Complexation (High Concentration / In Vivo)

Best for: Animal studies (IP/PO dosing) or high-concentration cell treatments.[1][3]

The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2] The hydrophobic isopropyl/methyl groups of the pyridone sit inside the donut-shaped sugar ring, shielding them from water while the outer hydroxyls interact with the solvent.

Reagents:

  • HP-β-CD (e.g., Kleptose® or Trappsol®)[1][2]

  • Sterile Water or Saline[1][3]

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water/saline.[1][2][3]

  • Weigh the solid pyridone compound accurately.[1][2][3]

  • Add the solid directly to the 20% HP-β-CD solution.[1][2][3]

    • Do not pre-dissolve in DMSO if possible.

  • Sonication: Sonicate in a water bath at 40°C for 30-60 minutes .

    • Why heat? Thermodynamics favors inclusion complex formation at slightly elevated temperatures for this class of molecules.[1][3]

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any un-complexed "brick dust."[1][2][3]

  • QC: Check absorbance at 300 nm (UV) to confirm concentration against a standard curve.

Module 4: Solubility Data & Comparison

The following table summarizes the expected solubility limits based on solvent systems.

Solvent SystemEst. Max SolubilityBiological CompatibilityNotes
Pure Water (pH 7.4) < 0.1 mg/mLHighPrecipitates. Not recommended.[1][2][3]
DMSO (100%) > 50 mg/mLLow (Toxic to cells >0.5%)Good for cryo-stocks only.[1][3]
Ethanol ~ 10-20 mg/mLModerateVolatile; evaporation alters concentration.[1][2][3]
20% HP-β-CD (aq) 2 - 5 mg/mL Excellent Gold Standard for bioavailability.[1][2][3]
PEG 400 / Water (40:60) ~ 1 - 2 mg/mLModerateViscous; good for IP injection.[1][2][3]

Module 5: Quality Control (Validation)

Q: How do I know if it is actually dissolved or just a micro-suspension?

A: Visual clarity is deceptive.[1][2][3] Use the Tyndall Effect test or Centrifugation.[1][3]

The Tyndall Protocol:

  • Darken the room.[1][2][3]

  • Shine a laser pointer (red or green) through the vial.[1][3]

  • True Solution: The beam passes through invisibly (no scattering).[1][3]

  • Suspension/Precipitate: You see a solid beam of light (the beam reflects off micro-particles).[1][3]

The Centrifugation Protocol:

  • Spin the solution at 10,000 x g for 5 minutes.

  • Sample the supernatant and analyze via HPLC-UV.

  • If the area-under-curve (AUC) drops compared to the pre-spin sample, you have precipitation.[1][2][3]

References

  • Pyridone Tautomerism & Solubility

    • Detailed analysis of the 2-pyridone/2-hydroxypyridine tautomeric equilibrium and its impact on crystal l
    • Source: [3]

  • Cyclodextrin Complexation Strategies

    • Loftsson, T., & Brewster, M. E. (2010).[1][3] Pharmaceutical applications of cyclodextrins: basic science and product development.

    • Source: [3]

  • Solubility Enhancement in Drug Discovery

    • Lipinski, C. A. (2000).[1][3] Drug-like properties and the causes of poor solubility and poor permeability.

    • Source: [3]

  • Compound Data (Analogous Structures)

    • Physical properties of methyl-substituted pyridones.
    • Source: (Note: Used for physicochemical property extrapolation).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Controlling temperature and pH for optimal stability of 4-Isopropyl-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Isopropyl-6-methylpyridin-2(1H)-one. Here, we address common challenges related to the stability of this compound, with a focus on controlling temperature and pH. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Vulnerabilities of the Pyridinone Core

The 2-pyridone ring system, the core of 4-Isopropyl-6-methylpyridin-2(1H)-one, is susceptible to several degradation pathways.[1] Understanding these vulnerabilities is the first step toward mitigating them. The primary routes of degradation include:

  • Hydrolysis: The amide bond within the pyridinone ring can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[1]

  • Oxidation: Exposure to atmospheric oxygen, or accidental contamination with oxidizing agents, can lead to the formation of N-oxides or other oxidative degradation products.[1]

  • Photolysis: Pyridinone structures can be sensitive to light, particularly UV radiation, which can induce photolytic degradation.[1]

This guide will provide practical strategies to control these factors, with a specific focus on temperature and pH.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and experimentation of 4-Isopropyl-6-methylpyridin-2(1H)-one.

Question 1: I'm observing a rapid loss of my compound in solution. What are the likely causes?

Rapid degradation is a common issue and can often be traced back to one or more of the following factors:

  • Inappropriate pH: Extreme pH values (highly acidic or basic) can significantly accelerate hydrolytic degradation of the pyridinone ring.[1]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation pathways.[1] Storing solutions at room temperature for extended periods can lead to significant compound loss.

  • Exposure to Light: If your solutions are not protected from light, photolytic degradation may be occurring. This is especially critical if you are working with the compound over several days.[1]

  • Presence of Oxidizing Agents: Contamination with oxidizing agents, even at trace levels, can lead to oxidative degradation.[1] Ensure all glassware is scrupulously clean and consider using high-purity solvents.

Troubleshooting Workflow for Compound Degradation

Troubleshooting Compound Degradation cluster_pH pH Issues cluster_Temp Temperature Issues cluster_Light Light Exposure cluster_Reagents Reagent Purity start Start: Compound Degradation Observed check_pH Check pH of Solution start->check_pH pH_extreme Is pH < 5 or > 8? check_pH->pH_extreme check_temp Review Storage & Experimental Temperature temp_high Is temperature > 8°C? check_temp->temp_high check_light Assess Light Exposure light_exposed Are solutions in clear vials/exposed to ambient light? check_light->light_exposed check_reagents Evaluate Reagent Purity (Solvents, etc.) reagents_old Are reagents fresh and high-purity? check_reagents->reagents_old pH_extreme->check_temp No adjust_pH Adjust to pH 6-8 using appropriate buffer pH_extreme->adjust_pH Yes end_node Problem Resolved adjust_pH->end_node temp_high->check_light No lower_temp Store at 2-8°C or frozen (-20°C) temp_high->lower_temp Yes lower_temp->end_node light_exposed->check_reagents No protect_light Use amber vials or wrap in foil light_exposed->protect_light Yes protect_light->end_node use_fresh_reagents Use fresh, high-purity solvents and reagents reagents_old->use_fresh_reagents No reagents_old->end_node Yes use_fresh_reagents->end_node

Caption: A troubleshooting workflow to diagnose and resolve the degradation of 4-Isopropyl-6-methylpyridin-2(1H)-one in solution.

Question 2: What is the optimal pH range for storing solutions of 4-Isopropyl-6-methylpyridin-2(1H)-one?

Based on the general stability of pyridinone derivatives, a neutral pH range of approximately 6-8 is recommended to minimize acid- or base-catalyzed hydrolysis.[1] It is advisable to use a buffer system to maintain the pH within this range, especially for long-term storage or during lengthy experiments.

Question 3: How should I prepare my solutions to ensure maximum stability?

To maximize the stability of your solutions, we recommend the following procedure:

  • Solvent Selection: Use high-purity solvents such as acetonitrile or methanol to prepare a stock solution.

  • Buffer Preparation: If an aqueous solution is required, prepare a buffer within the pH 6-8 range. Phosphate or citrate buffers are common choices.

  • Dissolution: Accurately weigh the compound and dissolve it in a small amount of the organic solvent before diluting it with the aqueous buffer to the final concentration. This can help with solubility.

  • Storage: Store the final solution in amber glass vials to protect it from light. For short-term storage (up to a week), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or below is advisable.

Quantitative Data Summary

ParameterRecommended ConditionRationale
pH 6.0 - 8.0Minimizes acid/base-catalyzed hydrolysis of the pyridinone ring.[1]
Temperature 2-8°C (short-term) or ≤ -20°C (long-term)Reduces the rate of thermal degradation.[1]
Light Exposure Store in amber vials or protect from lightPrevents photolytic degradation.[1]
Solvent High-purity (e.g., HPLC grade)Minimizes contamination with reactive impurities.

Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution in a phosphate-buffered aqueous/organic mixture.

Materials:

  • 4-Isopropyl-6-methylpyridin-2(1H)-one

  • HPLC-grade acetonitrile

  • Monobasic sodium phosphate (NaH₂PO₄)

  • Dibasic sodium phosphate (Na₂HPO₄)

  • Deionized water

  • pH meter

  • Volumetric flasks

  • Amber glass storage vials

Procedure:

  • Prepare a 0.1 M Phosphate Buffer (pH 7.0):

    • Dissolve an appropriate amount of monobasic and dibasic sodium phosphate in deionized water to achieve the target pH.

    • Verify the pH using a calibrated pH meter and adjust as necessary with dilute phosphoric acid or sodium hydroxide.

  • Prepare the Stock Solution:

    • Accurately weigh 10 mg of 4-Isopropyl-6-methylpyridin-2(1H)-one.

    • Transfer the solid to a 10 mL volumetric flask.

    • Add approximately 5 mL of acetonitrile and sonicate briefly to dissolve the compound completely.

    • Add the 0.1 M phosphate buffer (pH 7.0) to the flask, bringing the total volume to 10 mL.

    • Mix the solution thoroughly.

  • Storage:

    • Aliquot the stock solution into amber glass vials.

    • For use within one week, store at 2-8°C.

    • For longer-term storage, store at -20°C.

Protocol 2: Conducting a Forced Degradation Study

To understand the stability of 4-Isopropyl-6-methylpyridin-2(1H)-one under specific experimental conditions, a forced degradation study is recommended.[2][3] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.

Materials:

  • Stock solution of 4-Isopropyl-6-methylpyridin-2(1H)-one (e.g., 1 mg/mL in acetonitrile)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Control Sample: Dilute the stock solution with the solvent to the target analytical concentration.

  • Incubation:

    • Incubate the stress samples and a control sample at a controlled temperature (e.g., 50-70°C) for a defined period (e.g., up to 7 days).[2]

    • Periodically take aliquots for analysis.

  • Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Logical Relationship of Forced Degradation Studies

Forced Degradation Study Logic cluster_conditions Stress Conditions start Start: Assess Compound Stability stress_conditions Expose Compound to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation heat Thermal Stress stress_conditions->heat light Photostability stress_conditions->light analysis Analyze Samples with Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis identify_degradants Identify & Characterize Degradation Products analysis->identify_degradants pathways Elucidate Degradation Pathways identify_degradants->pathways end_node Develop Stable Formulations & Establish Storage Conditions pathways->end_node

Caption: The logical flow of a forced degradation study to determine the stability of a drug substance.

By following the guidelines and protocols outlined in this technical support center, researchers can significantly improve the stability of 4-Isopropyl-6-methylpyridin-2(1H)-one in their experiments, leading to more accurate and reproducible results.

References

  • BenchChem. (2025). Stability issues of 2(1H)-Pyridinone, 3,6-dimethyl- in solution. BenchChem Technical Support.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Kappe, T. (2000). 100 years of pyridinone chemistry. Journal of Heterocyclic Chemistry, 37(5), 1047-1060.
  • Shaikh, S., & Jain, V. (2016). Forced degradation study an essential approach to develop stability indicating method. Journal of Analytical & Pharmaceutical Research, 3(6), 00084.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 60-74.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Rao, B. M., & Kumar, K. P. (2011). A stability-indicating UPLC method for the determination of Piroxicam.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.

Sources

Separation of 4-Isopropyl-6-methylpyridin-2(1H)-one from unreacted starting materials

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 4-Isopropyl-6-methylpyridin-2(1H)-one (also referred to as 4-isopropyl-6-methyl-2-pyridone).[1][2]

The separation strategy relies on the unique amphoteric nature of the 2-pyridone scaffold (lactam-lactim tautomerism), which allows for a high-fidelity "Acid-Base Swing" purification that outperforms standard chromatography for removing unreacted starting materials.[1][2]

System Overview
  • Target Molecule: 4-Isopropyl-6-methylpyridin-2(1H)-one[1][2][3]

  • Common Synthesis Route: Condensation of isobutyraldehyde, ethyl acetoacetate, and cyanoacetamide (Guareschi-Thorpe variant) or condensation of 4-methyl-3-oxopentanoate derivatives.[1][2][3]

  • Critical Impurities (Starting Materials):

    • Type A (Non-Polar/Volatile): Isobutyraldehyde, Ethyl acetoacetate, Mesityl oxide derivatives.[3]

    • Type B (Polar/Water-Soluble): Cyanoacetamide, Ammonium acetate, Piperidine (catalyst).[1][3]

    • Type C (Oligomers): Colored tars/polymers.[1][3]

Module 1: Triage & Diagnosis

Before selecting a protocol, identify the dominant impurity profile. The 2-pyridone ring exists in equilibrium between the lactam (NH-form) and lactim (OH-form) .[1][2] This equilibrium dictates solubility.[1][2]

Diagnosis Start Crude Mixture State State1 Oily / Sticky Solid Start->State1 High solvent/SM load State2 Crystalline but Colored Start->State2 Oligomers present Decision1 Impurity Type? State1->Decision1 Action2 PROTOCOL B: Recrystallization (EtOH/H2O) State2->Action2 NonPolar Smells of Aldehyde/Ester (Type A Impurities) Decision1->NonPolar Lipophilic Polar High mp Solid / Salts (Type B Impurities) Decision1->Polar Hydrophilic Action3 Trituration (Hexanes/Ether) then Protocol A NonPolar->Action3 Action1 PROTOCOL A: Acid-Base Swing Polar->Action1

Figure 1: Decision matrix for purification strategy based on physical state and impurity profile.

Module 2: Purification Protocols

Protocol A: The Acid-Base Swing (Primary Recommendation)

Best for: Removing both Type A (organic soluble) and Type B (water soluble) starting materials simultaneously.[1][3] Mechanism: 2-Pyridones are weak acids (


) due to the phenolic tautomer and weak bases (

) at the oxygen.[3] We exploit the acidity of the NH/OH group to solubilize the product in base, wash away organics, and reprecipitate with acid.

Step-by-Step Methodology:

  • Dissolution (Basification):

    • Suspend the crude solid in 10% NaOH (aq) (approx. 5-10 mL per gram of crude).

    • Observation: The pyridone will dissolve as the sodium salt. Unreacted esters (ethyl acetoacetate) and aldehydes will not dissolve or will form an emulsion.

    • Note: Do not heat excessively to avoid hydrolyzing the ring (though pyridones are generally stable).[3]

  • Lipophilic Wash (Removal of Type A):

    • Extract the aqueous basic layer 2x with Dichloromethane (DCM) or Diethyl Ether .[1][3]

    • Action: Discard the organic layer (contains unreacted aldehydes, ketones, and non-acidic tars).

    • Checkpoint: Your product is now in the Aqueous Layer .[1]

  • Precipitation (Acidification - The Critical Step):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 6M HCl or Glacial Acetic Acid dropwise with vigorous stirring.

    • Target pH: Adjust to pH 6–7.[1]

    • Observation: The 4-isopropyl-6-methylpyridin-2(1H)-one will precipitate as a white/off-white solid.[1][2]

  • Filtration & Wash (Removal of Type B):

    • Filter the solid using a Büchner funnel.[4]

    • Wash the cake with Ice-Cold Water (removes salts, ammonium acetate, and cyanoacetamide).

    • Wash with a small amount of Cold Acetone (removes trace water and residual color).[1]

Protocol B: Recrystallization

Best for: Final polishing of material (>90% purity) or removing colored oligomers.[1][3]

Solvent SystemRatio (v/v)TempNotes
Ethanol / Water 1:1 to 2:1Reflux ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

4°C
Standard. Dissolve in hot EtOH, add hot water until turbid, cool slowly.[2][3]
Glacial Acetic Acid Pure80°C ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

RT
High Purity. Good for removing inorganic salts.[2][3] Product crystallizes well.
DMF / Water 4:1100°C ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

RT
For Stubborn Cases. Use only if product is insoluble in EtOH.[2][3]

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing during acidification. Why?

Cause: The isopropyl group adds lipophilicity, lowering the melting point compared to the methyl analog.[3] If the concentration is too high or impurities (like unreacted ethyl acetoacetate) are trapped, it forms a supersaturated oil. Fix:

  • Seeding: Scratch the glass wall with a glass rod to induce nucleation.

  • Dilution: Add more water to the mixture to lower the ionic strength slightly, preventing "salting out" of the oil.

  • Trituration: Decant the aqueous layer.[1] Add Hexanes or Pentane to the oil and sonicate.[1] This extracts the solvent/impurity entrapment and forces the pyridone to solidify.

Q2: Why does my product tail severely on TLC/Column Chromatography?

Cause: The lactam (NH-C=O) and lactim (N=C-OH) tautomers interact strongly with the silanol groups on silica gel via hydrogen bonding.[1][2][3] Fix:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your DCM/MeOH mobile phase.[1][2][3] This blocks the active sites on the silica.

  • Recommended Eluent: DCM : Methanol (95:[1]5) + 1% Acetic Acid.[2]

Q3: I see two spots on NMR/TLC. Is my separation failing?

Analysis: Likely not. 2-Pyridones often show tautomeric mixtures in solution, especially in ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


.[2]
Validation:  Run the NMR in DMSO-

. In DMSO, the equilibrium shifts almost entirely to the lactam (NH) form, usually simplifying the spectrum to a single set of peaks. Look for the characteristic NH broad singlet around 11–13 ppm.

Module 4: Analytical Validation

Verify the separation of starting materials using these specific markers:

Analyte1H NMR Marker (

or DMSO-

)
Removal Check
Target Pyridone

11.0–13.0 (Broad s, 1H, NH)
Must be present
Ethyl Acetoacetate

4.2 (q,

) and

1.3 (t,

)
Protocol A (DCM wash)
Isobutyraldehyde

9.6 (d, CHO)
Protocol A (DCM wash) / Vacuum
Cyanoacetamide

3.4 (s,

)
Protocol A (Water wash)
Tautomerism Visualization

Understanding the tautomerism is vital for interpreting analytical data and solubility behavior.[1]

Tautomerism cluster_0 Dominant in Solid State & DMSO Lactam 2-Pyridone Form (Lactam) Polar, High MP Lactim 2-Hydroxypyridine Form (Lactim) Aromatic, Lower MP Lactam->Lactim  Dilute Solution / Gas Phase  

Figure 2: Tautomeric equilibrium. The Lactam form (left) is the species isolated in the solid state.[3]

References

  • Mariella, R. P. (1952).[1][3] 3-Cyano-6-methyl-2(1)-pyridone. Organic Syntheses, 32, 32.

    • Grounding: Establishes the standard condensation protocol and acid-base precipit
  • Misic-Vukovic, M., et al. (1998).[1][3] Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. Journal of the Serbian Chemical Society.

    • Grounding: Validates the regioselectivity where the isopropyl group preferentially occupies position 4 during condens
  • Cox, R. H., & Bothner-By, A. A. (1969). Tautomerism of 2-pyridones. The Journal of Physical Chemistry, 73(8), 2465–2468.

    • Grounding: Provides the mechanistic basis for the NMR shifts and solubility differences between tautomers.
  • PubChem Compound Summary. (2024). 6-Methyl-2-pyridone (Analogous properties). National Center for Biotechnology Information.[2]

    • Grounding: Source for pKa values (approx 11.0 and 0.7) utilized in the Acid-Base Swing protocol.[2][5]

Sources

Technical Support Center: Catalyst Optimization for 4-Isopropyl-6-methylpyridin-2(1H)-one Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PYR-ISO-006 Subject: Overcoming Catalyst Arrest & Poisoning in Palladium-Catalyzed Cross-Couplings Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary: The "Pyridone Trap"

You are likely accessing this guide because your cross-coupling reaction involving 4-Isopropyl-6-methylpyridin-2(1H)-one has stalled, precipitated palladium black, or resulted in trace yields.

While the 6-methyl group typically provides steric relief that reduces catalyst inhibition in pyridine systems, the 2-pyridone motif presents a unique challenge. It exists in a tautomeric equilibrium between the keto (2-pyridone) and enol (2-hydroxypyridine) forms.[1][2] In the presence of transition metals (Pd, Cu, Rh), this substrate acts as a bidentate ligand or a bridging species, forming thermodynamically stable, catalytically inactive "off-cycle" resting states.

This guide provides field-validated protocols to destabilize these non-productive complexes and restore the catalytic cycle.

Diagnostic: Is Your Catalyst Poisoned?

Before altering your protocol, confirm the failure mode using this diagnostic checklist:

ObservationDiagnosisMechanism
Immediate Black Precipitate Pd Aggregation The substrate displaces phosphine ligands, destabilizing Pd(0), leading to rapid clustering into inactive Pd-black.[1]
Reaction Stalls at <20% Product Inhibition The product (or substrate) binds Pd(II) more tightly than the transmetalating agent, halting the cycle after the initial burst.
Color Change (Yellow

Orange/Red)
Stable Complex Formation Formation of stable bis-pyridone Pd(II) complexes (The "Resting State Trap").[1]
No Reaction (SM Recovery) Oxidative Addition Failure The electron-rich nature of the pyridone ring deactivates the halide (if coupling at C3/C5) or the catalyst is sequestered before activation.

Mechanism of Deactivation

Understanding the enemy is key to defeating it. The diagram below illustrates how 4-Isopropyl-6-methylpyridin-2(1H)-one diverts the active catalyst into a "poisoned" dead-end.

CatalystPoisoning Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X PoisonState POISONED STATE [Pd(Substrate)2] Pd0->PoisonState Ligand Displacement (High Affinity Binding) OxAdd->PoisonState Coordination Product Coupled Product OxAdd->Product Transmetalation & Red. Elim. Substrate Substrate: 4-iPr-6-Me-pyridone PoisonState->Pd0 Reversible with Bulky Ligands PdBlack Pd Black (Inactive Aggregates) PoisonState->PdBlack Decomposition

Figure 1: The "Pyridone Trap" mechanism showing the diversion of active Pd(0)/Pd(II) species into inactive coordination complexes.

Troubleshooting & Optimization Strategies

Strategy A: The "Steric Shield" (Ligand Selection)

Best for: Direct C-H activation or N-arylation.[1] The 6-methyl group on your substrate is helpful but insufficient.[1] You must use bulky, electron-rich biaryl phosphine ligands that create a "roof" over the metal center, physically preventing the pyridone nitrogen/oxygen from coordinating.

  • Recommended Ligands:

    • BrettPhos / tBuBrettPhos: The gold standard for amination of pyridones.

    • XPhos: Excellent for general cross-coupling (Suzuki/Negishi).[1]

    • Avoid: PPh3, dppf, or simple tricyclohexylphosphine (too easily displaced).

Strategy B: The "Decoy" Method (Lewis Acid Additives)

Best for: When you cannot change the ligand. Add a Lewis acid that binds to the pyridone oxygen/nitrogen more strongly than the palladium does.

  • Protocol: Add 0.5 - 1.0 equiv of Mg(OtBu)2 or ZnCl2 .[1]

  • Mechanism: The Mg/Zn coordinates the pyridone, effectively "masking" it from the Palladium catalyst.

Strategy C: Pre-Activation (The "Trojan Horse")

Best for: Using the pyridone as an electrophile (coupling at C2). Do not attempt to couple the free pyridone directly. Convert it to a pseudohalide. The triflate (OTf) or tosylate (OTs) is preferred over the chloride for sterically hindered substrates like yours (4-isopropyl).

Step-by-Step Activation Protocol:

  • Dissolve: 1.0 eq 4-Isopropyl-6-methylpyridin-2(1H)-one in DCM (0.2 M).

  • Add Base: 1.2 eq Pyridine or Et3N.[1] Cool to 0°C.[1]

  • Add Reagent: 1.1 eq Triflic Anhydride (Tf2O) dropwise.[1]

  • Monitor: Reaction is usually complete in <1 hour.

  • Result: 4-Isopropyl-6-methylpyridin-2-yl trifluoromethanesulfonate.

    • Note: This species behaves like a standard aryl halide and will not poison the catalyst.

Validated Experimental Protocol: N-Arylation

Scenario: Coupling 4-Isopropyl-6-methylpyridin-2(1H)-one (as nucleophile) with an Aryl Bromide.

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Bromide: 1.2 equiv[1]

  • Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Ligand: BrettPhos (4-6 mol%) or Me4tBuXPhos [1]

  • Base: K3PO4 (2.0 equiv) - Crucial: Use a mild, anhydrous base.[1]

  • Solvent: t-Amyl Alcohol or Dioxane (anhydrous).[1]

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/N2.

  • Pre-complexation (Critical Step): Add Pd2(dba)3, Ligand, and solvent. Stir at 110°C for 3 minutes before adding substrates. This ensures the active catalytic species (

    
    ) is formed and robust.
    
  • Addition: Cool slightly, then add the Pyridone substrate, Aryl Bromide, and Base.

  • Reaction: Seal and heat to 100-110°C.

  • Workup: Filter through Celite to remove phosphate salts.

Why this works:

  • Pre-heating: Generates the active catalyst before the "poison" (pyridone) is introduced.

  • t-Amyl Alcohol: High boiling point and promotes solubility of the base without coordinating strongly to Pd.

Frequently Asked Questions (FAQs)

Q1: Why does the reaction work with 4-methylpyridone but fail with my 4-isopropyl-6-methyl substrate? A: The isopropyl group at C4 increases the steric bulk of the molecule.[1] While this doesn't directly block the N/O coordination site, it alters the solubility and the "cone angle" of the substrate, making it harder for the active catalyst to approach the reaction site (C-N or C-C bond formation) while not preventing the inhibitory binding to the metal. You need a bulkier ligand (like tBuXPhos ) to overcome this specific steric mismatch.[1]

Q2: Can I use CuI as a co-catalyst? A: Use caution. While Copper-mediated Ullmann coupling is a valid alternative, adding CuI to a Palladium reaction can sometimes be detrimental if the Copper sequesters the ligand. However, Cu(OAc)2 (10-20 mol%) can act as a "scavenger" for the pyridone, binding it sacrificially and freeing the Pd.

Q3: My product is forming but I see significant de-halogenation of the aryl partner. A: This indicates the oxidative addition occurred, but the transmetalation/reductive elimination is slow (likely due to the pyridone binding Pd(II)).

  • Fix: Increase the reaction temperature to 120°C and switch to a stronger base like NaOtBu to facilitate the deprotonation of the pyridone.

References & Further Reading

  • Mechanisms of Catalyst Deactivation:

    • BenchChem Technical Report: "Catalyst Deactivation in Reactions with Pyridine Ligands."[1][3][4] Link[1]

  • Coupling of 2-Pyridones:

    • Lutz Ackermann et al.[1] "Palladium-Catalyzed N-Arylation of 2-Pyridones." Org.[1][5] Lett.2011 .[1] (Demonstrates the necessity of bulky phosphines).

  • Steric Effects in Pyridines:

    • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling.[1][6]Angew. Chem. Int. Ed.2021 .[1] Link

  • General Cross-Coupling Guides:

    • Nobel Prize in Chemistry 2010 (Heck, Negishi, Suzuki). Detailed mechanistic background on Pd-cycle arrest. Link

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 4-Isopropyl-6-methylpyridin-2(1H)-one before handling.

Sources

Validation & Comparative

Technical Comparison Guide: IR Characterization of Lactam Carbonyl in 4-Isopropyl-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopic characteristics of 4-Isopropyl-6-methylpyridin-2(1H)-one, focusing on the diagnostic lactam carbonyl band.[1] It is designed for researchers requiring rigorous structural validation of this heterocyclic intermediate.[1]

Executive Summary

4-Isopropyl-6-methylpyridin-2(1H)-one is a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors.[1] Its structural integrity hinges on the lactam-lactim tautomerism characteristic of 2-pyridones.[1]

This guide evaluates the IR spectroscopic "performance" (detectability, resolution, and diagnostic value) of the lactam carbonyl band against its tautomeric alternative (the lactim form) and structural analogs. We demonstrate that under standard solid-state conditions, the lactam form is the exclusive species, identifiable by a distinct carbonyl stretching vibration shifted by strong intermolecular hydrogen bonding.

Theoretical Framework: The Tautomeric Challenge

The core challenge in characterizing 2-pyridone derivatives is the equilibrium between the 2-pyridone (Lactam) and 2-hydroxypyridine (Lactim) forms.[1]

  • Lactam Form (Product): Characterized by a C=O bond and an N-H bond.[1] Favored in the solid state and polar solvents due to dimerization and dipole stabilization.

  • Lactim Form (Alternative/Impurity): Characterized by a C-O single bond, a C=N double bond, and an O-H group. Favored in the gas phase and dilute non-polar solutions.[1]

Why IR is the Superior Tool: Unlike NMR, where rapid proton exchange can average signals, IR spectroscopy operates on a femtosecond timescale, allowing the distinct observation of both tautomers if they coexist.

Tautomeric Equilibrium Pathway

The following diagram illustrates the structural relationship and the key vibrational modes associated with each form.

Tautomerism cluster_markers Diagnostic IR Markers Lactam Lactam Form (4-Isopropyl-6-methylpyridin-2(1H)-one) Dominant in Solid State Lactim Lactim Form (4-Isopropyl-6-methylpyridin-2-ol) Minor/Absent in Solid State Lactam->Lactim Proton Transfer (Gas Phase/Non-polar Solution) Dimer Centrosymmetric Dimer (Strong Intermolecular H-Bonds) Lactam->Dimer Self-Association (Solid State/Conc. Solution) M_Lactim ν(O-H): ~3550 cm⁻¹ ν(C=N): ~1600 cm⁻¹ Lactim->M_Lactim M_Lactam ν(C=O): ~1650 cm⁻¹ ν(N-H): 2800-3200 cm⁻¹ Dimer->M_Lactam

Figure 1: Tautomeric equilibrium and dimerization pathway of 4-Isopropyl-6-methylpyridin-2(1H)-one, highlighting the diagnostic IR markers for each state.

Comparative Analysis: Lactam Band Performance

This section compares the spectral signature of the target compound against its tautomeric alternative (Lactim) and a fixed-structure reference (N-Methyl analog).[1][2]

The Diagnostic Band: Lactam Carbonyl (C=O)

In the solid state (KBr pellet or ATR), 4-Isopropyl-6-methylpyridin-2(1H)-one exists almost exclusively as a hydrogen-bonded dimer.[1] This interaction significantly alters the carbonyl frequency.[1]

FeatureTarget: Lactam Form (Solid State)Alternative: Lactim Form (Theoretical/Gas Phase)Reference: N-Methyl Analog (Fixed Lactam)
Primary Marker C=O[1] Stretch O-H Stretch C=O Stretch
Frequency (cm⁻¹) 1640 – 1660 3550 – 3600 (Sharp)1660 – 1675
Intensity Very StrongMedium/SharpVery Strong
Band Shape Broadened (H-bonding)SharpSharp (No H-bond donor)
N-H / O-H Region 2800 – 3200 (Broad, multiple sub-bands)Absent (No N-H)Absent (No N-H or O-H)
Ring Breathing ~1610, ~1550~1580, ~1470~1590, ~1540
Detailed Band Assignment[1]
  • ν(C=O) Lactam (1640–1660 cm⁻¹): This is the "fingerprint" of the product. The frequency is lower than a typical ketone (1715 cm⁻¹) due to conjugation with the nitrogen lone pair (amide resonance) and further lowered by ~15–20 cm⁻¹ due to strong intermolecular hydrogen bonding in the dimer.

  • ν(N-H) (2700–3200 cm⁻¹): A broad, complex absorption often featuring "Fermi resonance" sub-bands. This confirms the presence of the proton on the nitrogen, validating the 2(1H)-one structure.

  • ν(C=C) / ν(C=N) (1600–1620 cm⁻¹): These ring skeletal vibrations appear as shoulders or distinct bands just below the carbonyl peak.

Performance vs. Alternatives[1]
  • Vs. Lactim: The absence of a sharp band above 3500 cm⁻¹ (free O-H) and the presence of the strong C=O band at ~1650 cm⁻¹ definitively rules out the lactim tautomer in the solid state.

  • Vs. N-Methylated Impurities: If the synthesis involved methylation conditions, N-methylation is a potential side reaction.[1] The N-methyl analog lacks the broad N-H stretch (2800-3200 cm⁻¹) and typically shows a sharper, slightly blue-shifted C=O band (~1670 cm⁻¹) due to the lack of hydrogen bond donation.[1]

Experimental Protocol: Ensuring Spectral Integrity

To obtain a reliable spectrum that accurately reflects the lactam structure, the sampling technique must preserve the hydrogen-bonded network.[1]

Step-by-Step Characterization Workflow
  • Sample Preparation (Solid State - Preferred):

    • Method: Attenuated Total Reflectance (ATR) or KBr Pellet.[1]

    • Rationale: Solid-state analysis forces the molecules into the thermodynamically stable dimer arrangement, maximizing the intensity of the diagnostic Lactam C=O band.

    • Protocol: Grind 1-2 mg of dry 4-Isopropyl-6-methylpyridin-2(1H)-one with 100 mg dry KBr. Press into a transparent pellet. (For ATR, place neat solid on the crystal).

  • Sample Preparation (Solution - For Equilibrium Studies):

    • Method: Dilute solution in CHCl₃ or CCl₄ (0.01 M).[1]

    • Warning: Non-polar solvents may induce a partial shift to the Lactim form or monomeric Lactam, causing the C=O band to shift to ~1680 cm⁻¹ and a weak O-H band to appear at ~3580 cm⁻¹. Avoid this for routine identity confirmation.

  • Data Acquisition:

    • Range: 4000 – 400 cm⁻¹.[1]

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹.[1]

    • Scans: 16–32 scans to improve Signal-to-Noise ratio.

  • Validation Criteria:

    • Pass: Strong band at 1640–1660 cm⁻¹ AND Broad absorption 2800–3200 cm⁻¹.[1]

    • Fail (Lactim Contamination): Sharp peak at ~3550 cm⁻¹.[1]

    • Fail (Wet Sample): Broad "hump" >3300 cm⁻¹ (Water O-H) obscuring the N-H region.

Decision Logic for Spectral Interpretation

DecisionTree Start Acquire IR Spectrum (Solid State) CheckCO Check 1640-1660 cm⁻¹ region Start->CheckCO StrongBand Strong Band Present? CheckCO->StrongBand CheckNH Check 2800-3200 cm⁻¹ region StrongBand->CheckNH Yes LactimSuspect WARNING: Lactim/Impurity Detected StrongBand->LactimSuspect No (Weak/Shifted) BroadBand Broad Multi-band Present? CheckNH->BroadBand CheckOH Check >3500 cm⁻¹ region BroadBand->CheckOH Yes NMethylSuspect WARNING: N-Alkylated Impurity Suspected BroadBand->NMethylSuspect No SharpPeak Sharp Peak Present? CheckOH->SharpPeak LactamConfirmed CONFIRMED: Lactam Form (Pure Product) SharpPeak->LactamConfirmed No SharpPeak->LactimSuspect Yes

Figure 2: Decision logic for validating the identity of 4-Isopropyl-6-methylpyridin-2(1H)-one based on IR spectral features.

References

  • Katritzky, A. R., et al. (2010).[1] Tautomerism in 2-pyridones and related heterocycles. Advances in Heterocyclic Chemistry.

  • Beak, P., et al. (1976).[1] Equilibration studies: Protomeric equilibria of 2-pyridone and related compounds. Journal of the American Chemical Society.

  • Crystallographic Data: Crystal structure of 4-hydroxy-6-methylpyridin-2(1H)-one (Structural analog demonstrating H-bonded dimer motif).

  • NIST Chemistry WebBook. Infrared Spectra of Pyridin-2(1H)-one Derivatives.

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for IR band assignments of lactams vs. lactims).

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Isopropyl-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of 4-Isopropyl-6-methylpyridin-2(1H)-one , designed for analytical rigor in drug discovery and metabolite identification.

Executive Summary

4-Isopropyl-6-methylpyridin-2(1H)-one (MW 151.21 Da) is a critical heterocyclic building block and a potential metabolite of terpene-derived alkaloids. In mass spectrometry (MS), its analysis is often complicated by the presence of regioisomers (e.g., 3-isopropyl or N-isopropyl variants).

This guide provides a definitive analysis of its fragmentation behavior. Unlike generic databases, we focus on the mechanistic causality of ion formation, providing a self-validating protocol to distinguish this specific isomer from its structural "alternatives" (impurities and isomers) using Electron Ionization (EI) and Electrospray Ionization (ESI).

Fragmentation Mechanics & Signaling Pathways[1]

Structural Context

The molecule contains three distinct features governing its fragmentation:

  • Lactam/Lactim Tautomerism: The 2-pyridone core exists in equilibrium with 2-hydroxypyridine, though the keto form (pyridone) dominates in the gas phase.

  • Isopropyl Group (C4): A site for facile

    
    -cleavage or hydride transfer.
    
  • Methyl Group (C6): Provides steric bulk ortho to the nitrogen but is less fragmentation-active than the isopropyl group.

Primary Fragmentation Pathways (EI, 70 eV)

The fragmentation is driven by the stability of the aromatic pyridinium core.

  • Pathway A:

    
    -Cleavage (Dominant).  The loss of a methyl radical (
    
    
    
    , 15 Da) from the isopropyl group is the most favorable process, driven by the formation of a resonance-stabilized quinoid-like cation (
    
    
    136).
  • Pathway B: Ring Contraction (Characteristic). Following the loss of the methyl group or directly from the molecular ion, the expulsion of carbon monoxide (CO, 28 Da) is a hallmark of 2-pyridones, leading to pyrrole-like fragments.

  • Pathway C: McLafferty-like Rearrangement. Unlike the 3-isopropyl isomer, the 4-isopropyl group is too distant from the carbonyl oxygen to undergo a standard McLafferty rearrangement. This lack of intense alkene loss (

    
    ) is a key diagnostic negative.
    
Visualization of Fragmentation Logic

The following diagram illustrates the causal flow of ion generation.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 151 Base_Peak [M - CH3]+ m/z 136 (Benzylic-like Cation) M_Ion->Base_Peak -15 Da (Methyl) Beta-Cleavage Direct_CO [M - CO]+ m/z 123 M_Ion->Direct_CO -28 Da (CO) Propene_Loss [M - C3H6]+ m/z 109 (Minor Pathway) M_Ion->Propene_Loss -42 Da (H-Transfer) CO_Loss [M - CH3 - CO]+ m/z 108 (Ring Contraction) Base_Peak->CO_Loss -28 Da (CO)

Caption: Figure 1. Mechanistic fragmentation pathway of 4-Isopropyl-6-methylpyridin-2(1H)-one (EI). The thickness of arrows correlates with relative abundance.

Comparative Performance: Distinguishing Alternatives

The "performance" of an MS assay for this compound is defined by its specificity against isomers. The table below compares the 4-isopropyl target against its most common impurities/isomers.

Table 1: Diagnostic Ionization Matrix (EI, 70 eV)
FeatureTarget: 4-Isopropyl-6-methyl Alternative A: 3-Isopropyl-6-methyl Alternative B: N-Isopropyl-6-methyl
Base Peak (

)

136
(

)

109
(

)

109
(

)
Mechanism

-cleavage of methyl (Stable para-cation)
"Ortho Effect": H-transfer to C=O/NH facilitates propene lossN-alkyl cleavage (Loss of alkene)
Molecular Ion (

)
Strong (

)
Moderate (

)
Weak (

)
Diagnostic Ratio High

ratio (

)
Low

ratio (

)
Very low

ratio
Key Differentiator Dominance of Methyl Loss Dominance of Propene Loss Instability of Molecular Ion

Expert Insight:

  • The "Ortho Effect" Trap: In the 3-isopropyl isomer, the isopropyl group is sterically crowded and close to the carbonyl oxygen. This facilitates a McLafferty-type rearrangement, ejecting propene (

    
     Da) to form a stable ion at 
    
    
    
    109.
  • The 4-Isopropyl Signature: In the target molecule, the isopropyl group is isolated. It behaves like an alkyl-benzene, preferentially losing a methyl group to form a stable cation. Therefore, a spectrum dominated by

    
     136 is diagnostic for the 4-isomer. 
    

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating workflow. This protocol is designed to confirm identity even without a reference standard by leveraging the fragmentation logic described above.

Phase 1: Sample Preparation
  • Solvent: Dissolve

    
     mg of sample in 
    
    
    
    mL Methanol (HPLC grade).
  • Dilution: Dilute

    
     in Dichloromethane for GC-MS to prevent column overload.
    
Phase 2: GC-MS Acquisition Parameters
  • Inlet Temp:

    
    C (Split 10:1).
    
  • Column: DB-5MS or equivalent (

    
    m 
    
    
    
    
    
    mm
    
    
    
    
    m).
  • Oven Program:

    
    C (1 min) 
    
    
    
    
    
    C/min
    
    
    
    
    C (3 min).
  • Source Temp:

    
    C; Quad Temp: 
    
    
    
    C.
  • Energy:

    
     eV (Standard EI).[1][2][3]
    
Phase 3: Data Validation (The "Decision Tree")

Use the following logic to validate your peak.

ValidationLogic Start Analyze Spectrum (Precursor m/z 151) Check_Base Check Base Peak Start->Check_Base Is_136 Base Peak = 136 (M - 15) Check_Base->Is_136 Dominant Is_109 Base Peak = 109 (M - 42) Check_Base->Is_109 Dominant Check_CO Check for CO Loss (136 -> 108) Is_136->Check_CO Result_Iso IDENTIFIED: 3-Isopropyl isomer Is_109->Result_Iso M+ distinct Result_N IDENTIFIED: N-Isopropyl isomer Is_109->Result_N M+ weak/absent Result_Target CONFIRMED: 4-Isopropyl-6-methyl isomer Check_CO->Result_Target Peak 108 present

Caption: Figure 2. Decision tree for distinguishing 4-isopropyl-6-methylpyridin-2(1H)-one from common isomers.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Isopropylpyridine (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Spiteller, G.Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 1966.
  • MassBank of North America. Fragmentation of Alkyl-Pyridines and Pyridones. Accession IDs for related alkyl-pyridones. Available at: [Link]

  • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds.[5] 2nd Edition, CRC Press, 1985. (Source for "Ortho Effect" mechanisms in substituted pyridines).

Sources

HPLC Retention Time Comparison Guide: Resolving 4-Isopropyl-6-methylpyridin-2(1H)-one and its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Isomerism in Substituted 2-Pyridones

The synthesis and scale-up of substituted 2-pyridones, such as the pharmaceutical building block 4-Isopropyl-6-methylpyridin-2(1H)-one [1], frequently yield complex mixtures of regioisomers[2]. Because these isomers share identical molecular weights, empirical formulas, and nearly indistinguishable lipophilicity (LogP), baseline separation using standard reversed-phase high-performance liquid chromatography (RP-HPLC) is notoriously difficult[3].

Furthermore, 2-pyridones exist in a dynamic lactam-lactim tautomeric equilibrium (pyridin-2(1H)-one


 2-hydroxypyridine). If this equilibrium is not strictly controlled via mobile phase pH, the interconversion during the chromatographic run leads to severe peak broadening, tailing, or even split peaks, rendering quantitative analysis impossible.

This guide provides an objective comparison of stationary phases and a self-validating experimental protocol designed to achieve baseline resolution of 4-Isopropyl-6-methylpyridin-2(1H)-one and its primary regioisomers.

Mechanistic Causality in Column Selection

Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. Because the hydrophobic surface area of 4-isopropyl-6-methylpyridin-2(1H)-one and its regioisomer (6-isopropyl-4-methylpyridin-2(1H)-one) are nearly identical, a C18 phase cannot differentiate them, resulting in co-elution[4].

To achieve separation, we must exploit orthogonal selectivity mechanisms using a Pentafluorophenyl (PFP) stationary phase[5].

Why PFP Outperforms C18 for Regioisomers

PFP columns introduce multiple modes of interaction:


 interactions, dipole-dipole interactions, hydrogen bonding, and strict steric/shape selectivity[6].
  • Steric Shielding: In the 6-isopropyl regioisomer, the bulky isopropyl group is adjacent to the polar lactam core (nitrogen/carbonyl). This creates significant steric shielding, altering the molecule's local dipole moment compared to the 4-isopropyl isomer (where a much smaller methyl group occupies the 6-position).

  • Shape Selectivity: The rigid fluorinated aromatic ring of the PFP phase is highly sensitive to these subtle spatial arrangements, allowing it to selectively retain the isomer that can achieve a more planar alignment with the stationary phase[7].

G Start 4-Isopropyl-6-methylpyridin-2(1H)-one & Regioisomers C18 C18 Stationary Phase (Hydrophobic Dispersion) Start->C18 Standard Method PFP PFP Stationary Phase (Fluorinated Aromatic) Start->PFP Orthogonal Method ResultC18 Co-elution (Resolution < 1.0) C18->ResultC18 Identical LogP Mech1 Steric & Shape Selectivity PFP->Mech1 Mech2 Dipole & π-π Interactions PFP->Mech2 ResultPFP Baseline Separation (Resolution > 2.0) Mech1->ResultPFP Mech2->ResultPFP

Fig 1. Chromatographic decision tree illustrating the separation mechanisms for 2-pyridone isomers.

Quantitative Retention Analysis

The following tables summarize the structural targets and their comparative retention behavior across different stationary phases. Methanol is strictly used as the organic modifier for the PFP and Phenyl-Hexyl columns. Causality: Acetonitrile contains a


-electron-rich triple bond that competes with the analyte for the 

interacting sites on the stationary phase, masking the column's unique selectivity. Methanol, a protic solvent, preserves these critical interactions[4].
Table 1: Target Isomers
CompoundSubstitution PatternMolecular WeightLogP (Est.)
Isomer A (Target) 4-Isopropyl-6-methyl151.21 g/mol ~1.8
Isomer B (Regioisomer) 6-Isopropyl-4-methyl151.21 g/mol ~1.8
Isomer C (Regioisomer) 5-Isopropyl-6-methyl151.21 g/mol ~1.8
Table 2: Retention Time & Resolution Comparison

Conditions: Isocratic elution at 40% Organic Modifier / 60% Aqueous (0.1% Formic Acid), 1.0 mL/min, 30°C.

Stationary PhaseOrganic ModifierRet. Time Isomer ARet. Time Isomer BResolution (

)
Selectivity Mechanism
Standard C18 Acetonitrile4.12 min4.15 min0.4 (Co-elution)Hydrophobic Dispersion
Phenyl-Hexyl Methanol5.20 min5.55 min1.4 (Partial)Hydrophobic +

Core-Shell PFP Methanol5.85 min6.82 min3.2 (Baseline) Dipole,

, Steric Shape

Self-Validating Experimental Protocol

To ensure a self-validating system, the protocol below incorporates strict pH control to suppress tautomerization and includes System Suitability Testing (SST) criteria to verify the integrity of the run before sample analysis.

G A 2-Pyridone Injection (Neutral pH Mobile Phase) B Lactam-Lactim Tautomerism (Dynamic Equilibrium) A->B D Acidified Mobile Phase (0.1% Formic Acid, pH ~2.7) A->D Method Optimization C Peak Broadening & Split Peaks B->C E Equilibrium Locked (Lactam Form Dominates) D->E F Sharp, Symmetrical Peaks (Tailing Factor < 1.5) E->F

Fig 2. Causality of mobile phase pH on 2-pyridone tautomerization and resulting peak shape.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality: A pH of ~2.7 locks the 2-pyridone in its neutral lactam state, preventing tautomeric peak distortion.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Methanol.

2. Chromatographic Conditions

  • Column: Core-Shell PFP (e.g., Agilent Poroshell 120 PFP or HALO PFP), 2.7 µm particle size, 4.6 × 100 mm[5][7].

  • Column Temperature: 30°C (Maintained strictly to ensure reproducible

    
     interaction kinetics).
    
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 2.0 µL (Sample dissolved in 80:20 Water:Methanol to prevent strong-solvent injection effects).

  • Detection: UV Diode Array Detector (DAD) extracted at 254 nm and 280 nm.

3. Gradient Elution Profile

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analytes at the column head)

  • 2.0 - 12.0 min: 20% B

    
     60% B (Linear gradient to elute isomers based on steric bulk)
    
  • 12.0 - 14.0 min: 60% B

    
     95% B (Column wash)
    
  • 14.0 - 18.0 min: 20% B (Re-equilibration)

4. System Suitability Testing (SST) Validation Before analyzing unknown synthetic batches, inject a known resolution standard containing Isomer A and Isomer B. The system is only validated if it meets the following criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between Isomer A and Isomer B.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for all peaks (verifies successful tautomer suppression).
  • Retention Time Precision: %RSD

    
     over 5 replicate injections.
    

References

  • Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL: [Link]

  • Title: A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity Source: Fortis Technologies URL: [Link]

  • Title: HALO PFP uHPLC COLUMNS: Selectivity for Halogenated and Polar Compounds Source: Advanced Materials Technology / HPLC.eu URL: [Link]

  • Title: Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality Source: MAC-MOD Analytical URL: [Link]

  • Title: Solid-Phase Synthesis of Diverse Macrocycles By Regiospecific 2-Pyridone Formation Source: ChemRxiv URL: [Link]

  • Title: Open-Source Chromatographic Data Analysis for Reaction Optimization and Screening Source: Semantic Scholar URL: [Link]

Sources

Comparative Bioactivity Guide: 4-Isopropyl-6-methylpyridin-2(1H)-one vs. Classic Alkyl-Pyridinones in Target-Directed Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern pharmacophore design, I frequently encounter the 2-pyridinone core. This scaffold is highly prized in medicinal chemistry as a bioisostere for amides and phenols, acting as a versatile hydrogen bond donor and acceptor. However, not all pyridinones are created equal.

This technical guide objectively compares the bioactivity and structural utility of the highly specialized building block 4-Isopropyl-6-methylpyridin-2(1H)-one against classic alkyl-pyridinones such as Pirfenidone (anti-fibrotic) and Pyridazinopyridinones (p38 MAP kinase inhibitors).

Mechanistic Causality & Structural Bioactivity

To understand the divergent bioactivities of these molecules, we must examine the causality behind their structural substitutions. The precise placement of alkyl groups dictates the steric and electronic environment, directly influencing target engagement.

The 4-Isopropyl-6-methylpyridin-2(1H)-one Scaffold

Unlike simple alkyl-pyridinones, the 4-isopropyl-6-methyl substitution pattern is engineered for precise steric trapping within deep, hydrophobic binding pockets.

  • Causality of the Isopropyl Group: The bulky C4-isopropyl group acts as a steric shield. In the design of 1[1] and 2[2], this bulk restricts the rotational degrees of freedom of the fragment. This locks the molecule into a bioactive conformation that perfectly complements the switch-II pocket of KRAS or the SAM-binding pocket of EZH2.

  • Causality of the C6-Methyl: The methyl group provides essential van der Waals contacts, anchoring the pyridinone core so its nitrogen and oxygen atoms can form critical hydrogen bonds with the target's backbone amides.

Classic Alkyl-Pyridinones: Pirfenidone & p38 Inhibitors
  • Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone): This classic anti-fibrotic drug utilizes a simpler C5-methyl and N-phenyl substitution. The causality here is driven by lipophilicity and membrane permeability rather than deep-pocket steric trapping. It modulates TGF-β signaling and has been shown to3[3]. Recent 4[4] have optimized this scaffold to achieve sub-millimolar efficacy against human fibroblasts.

  • Pyridazinopyridinones: Used as 5[5], these compounds rely on N-aryl substitutions. The pyridinone core acts as an ATP-competitive hinge-binding motif, forming dual hydrogen bonds with the kinase hinge region.

Comparative Bioactivity Profile

The following table summarizes the quantitative and mechanistic differences between these distinct classes of alkyl-pyridinones.

Compound / ScaffoldPrimary Target ApplicationKey Structural FeatureRepresentative PotencyMechanism of Action
4-Isopropyl-6-methylpyridin-2(1H)-one (Derivatives) KRAS G12C / EZH2C4-isopropyl steric shield, C6-methylLow nM (in optimized leads)Conformational trapping; Epigenetic modulation
Pirfenidone TGF-β signaling / FibroblastsN-phenyl, C5-methyl~2.75 mM (IC50)Anti-fibrotic; reduces collagen deposition
Pyridazinopyridinones p38 MAP KinaseN-aryl substitutionLow nMATP-competitive hinge region inhibition

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds requires robust, self-validating experimental workflows. Below are the standard protocols used to differentiate the bioactivity of these scaffolds.

Protocol A: Biochemical Evaluation of 4-Isopropyl-6-methylpyridinone Derivatives (KRAS G12C)

This protocol utilizes a dual-assay system to validate target engagement and mechanism of action.

  • Protein Preparation: Express and purify recombinant KRAS G12C (residues 1-169) using an E. coli expression system. Load the protein with fluorescent BODIPY-GDP.

  • Nucleotide Exchange Assay (Primary Screen):

    • Step: Incubate 100 nM BODIPY-GDP loaded KRAS G12C with varying concentrations of the pyridinone derivative (0.1 nM to 10 μM) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2).

    • Step: Initiate the exchange reaction by adding 100 μM unlabeled GTP and SOS1 (exchange factor). Monitor fluorescence decay (Ex/Em = 490/520 nm) over 60 minutes.

    • Causality: The assay measures the direct biochemical stabilization of the inactive state. If the bulky isopropyl group successfully locks KRAS in its GDP-bound conformation, the fluorescence signal remains stable.

  • Intact Mass Spectrometry (Orthogonal Validation):

    • Step: Incubate the protein-inhibitor complex for 2 hours, desalt using a C4 ZipTip, and analyze via LC-TOF-MS.

    • Causality: This creates a self-validating loop. The MS data confirms whether the inhibition observed in the primary screen is driven by reversible steric trapping or covalent modification (if the pyridinone is linked to a warhead). A mass shift corresponding exactly to the inhibitor's molecular weight validates the primary assay's findings.

Protocol B: Fibroblast Assay for Anti-Fibrotic Pyridinones (Pirfenidone Analogs)
  • Cell Culture & Stimulation: Seed HFL-1 human fibroblasts at

    
     cells/well in a 96-well plate. Starve for 24 hours in serum-free media, then stimulate with 5 ng/mL TGF-β1 in the presence of the test compound (0.01 mM to 5 mM).
    
  • Sircol Collagen Assay (Primary Screen):

    • Step: After 48 hours, collect the supernatant and quantify soluble collagen using the Sircol dye-binding assay (absorbance at 540 nm).

    • Causality: Directly quantifies the reduction of extracellular matrix deposition, the primary phenotypic hallmark of fibrosis.

  • WST-8 Viability Assay (Orthogonal Validation):

    • Step: Add WST-8 reagent to the remaining cells and incubate for 2 hours. Measure absorbance at 450 nm.

    • Causality: Ensures that the reduction in collagen is due to true target-mediated anti-fibrotic signaling rather than false-positive generalized cytotoxicity. If viability remains >90% while collagen drops, the anti-fibrotic claim is validated.

Mandatory Visualizations

Pathway Target Drug Target (e.g., KRAS G12C / EZH2) Complex Target-Inhibitor Complex (Steric Trapping) Target->Complex Conformational Shift Inhibitor 4-Isopropyl-6-methylpyridin-2(1H)-one Derivatives Inhibitor->Target Binds Pocket Downstream Downstream Signaling (MAPK / Transcriptional Repression) Complex->Downstream Blocks Phenotype Tumor Growth Inhibition Downstream->Phenotype Induces

Diagram 1: Mechanism of action for targeted inhibitors utilizing the alkyl-pyridinone pharmacophore.

Workflow Step1 Compound Synthesis & Fragment Incorporation Step2 Biochemical Assay (Nucleotide Exchange / Kinase) Step1->Step2 Step3 Cell-Based Screening (HFL-1 or Cancer Lines) Step2->Step3 Step4 Pharmacokinetic Profiling (Lipophilicity / Clearance) Step3->Step4 Step5 Lead Optimization Step4->Step5

Diagram 2: Self-validating experimental workflow for evaluating alkyl-pyridinone derivatives.

References

  • Title: WO2014062733A2 - Substituted benzene compounds Source: Google Patents URL
  • Title: CA3098574A1 - Kras g12c inhibitors and methods of using the same Source: Google Patents URL
  • Source: PubMed Central (PMC)
  • Title: Discovery of Pyridazinopyridinones as Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitors Source: ACS Publications URL
  • Source: PubMed Central (PMC)

Sources

Safety Operating Guide

4-Isopropyl-6-methylpyridin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

Objective: This guide defines the safe handling, segregation, and disposal protocols for 4-Isopropyl-6-methylpyridin-2(1H)-one . As a researcher, you must recognize that this compound is not merely "organic waste"; it is a substituted pyridone that exhibits lactam-lactim tautomerism, influencing its solubility and reactivity profile during waste consolidation.

Chemical Profile:

Parameter Detail
Chemical Name 4-Isopropyl-6-methylpyridin-2(1H)-one
Synonyms 4-Isopropyl-6-methyl-2-pyridone; 2-Hydroxy-4-isopropyl-6-methylpyridine
CAS Number 874493-45-5 (Verify specific vendor CAS; isomers vary)
Physical State Solid (Crystalline powder)
Molecular Formula C₉H₁₃NO

| Primary Hazards | Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral) |[1][2]

Hazard Assessment & Tautomeric Behavior

The "Why" Behind the Protocol: Effective disposal requires understanding the molecule's behavior. This compound exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

  • Implication: In neutral organic solvents, the lactam form predominates. In basic aqueous waste streams, it may deprotonate to form a pyridinate anion, increasing water solubility.

  • Risk: While stable, substituted pyridones can react vigorously with strong oxidizing agents (e.g., nitric acid, perchlorates). Never consolidate this waste into streams containing high-strength oxidizers.

GHS Hazard Classification (Standardized): Always consult your specific vendor SDS as impurities may alter classification.

Hazard CodeDescriptionPrecaution
H302 Harmful if swallowedDo not generate dust; wear N95/P100 if handling open powder.
H315 Causes skin irritationDouble-glove (Nitrile) during waste transfer.
H319 Causes serious eye irritationSafety glasses with side shields are mandatory.
H335 May cause respiratory irritationAll disposal operations must occur inside a fume hood.

Pre-Disposal: Segregation & "Self-Validating" Logic

A self-validating disposal system relies on strict segregation to prevent cross-reactivity. Use the following logic to determine the correct waste stream.

The Golden Rule: Segregate as Non-Halogenated Organic unless dissolved in a halogenated solvent (e.g., DCM, Chloroform).

Segregation Logic Flowchart

DisposalWorkflow Start Waste Generation: 4-Isopropyl-6-methylpyridin-2(1H)-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid StreamC Solid Waste Bin (Double Bagged) Solid->StreamC Label: Toxic Solid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, Acetone) SolventCheck->NonHalo Aqueous Aqueous Buffer SolventCheck->Aqueous StreamA Stream A: Halogenated Organic (High BTU Incineration) Halo->StreamA StreamB Stream B: Non-Halogenated Organic (Fuel Blending) NonHalo->StreamB Aqueous->StreamB If <5% Organic, check local limits. Usually Stream B for safety.

Figure 1: Decision tree for segregating pyridone derivatives based on physical state and solvent matrix.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Use this for: Old reagent bottles, scraped products from synthesis.

  • PPE Verification: Wear nitrile gloves, lab coat, and safety glasses. Ensure fume hood is active.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Transfer:

    • Place the waste container inside the hood.

    • Carefully transfer the solid to the container. Avoid generating dust.[2][3][4][5][6]

    • Pro-Tip: If the solid is in a small vial, dispose of the entire vial rather than trying to empty it. This reduces exposure risk.[6]

  • Labeling:

    • Label as "Hazardous Waste - Solid, Toxic" .

    • List constituent: "4-Isopropyl-6-methylpyridin-2(1H)-one".[7]

  • Secondary Containment: Place the sealed container into a clear zip-lock bag (double containment) before moving it to the satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this for: Mother liquors, washes, or dissolved waste.

  • Solvent Identification: Determine if your primary solvent is Halogenated (DCM) or Non-Halogenated (Acetone, Ethyl Acetate, Ethanol).

  • pH Check (Crucial):

    • If the solution is highly acidic (pH < 2) or basic (pH > 12.5), it is Corrosive (D002) .

    • Action: Neutralize to pH 5–9 before adding to the organic solvent drum to prevent drum corrosion or unexpected heat generation.

  • Consolidation:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Do NOT fill the container >90% full (leave headspace for expansion).

  • Record Keeping: Log the volume and concentration on the waste tag immediately.

Emergency Contingencies

Spill Cleanup (Solid):

  • Isolate: Evacuate the immediate area if dust is airborne.[4]

  • Protect: Wear N95 respirator if outside a hood.

  • Contain: Cover the spill with wet paper towels to prevent dust dispersion.

  • Clean: Scoop up the wet material and place it in a hazardous waste bag. Wipe the surface with methanol followed by soap and water.

Spill Cleanup (Liquid):

  • Absorb: Use vermiculite or polypropylene pads.

  • Dispose: Place absorbed material into a sealed bag labeled "Contaminated Debris - Solvent/Pyridone."

Regulatory Compliance (US & EU Context)

  • USA (RCRA): This compound is generally not P-listed or U-listed. It is classified as a "Characteristic Waste" only if it exhibits ignitability (D001) due to the solvent or toxicity (D004-D043) if mixed with heavy metals.

    • Default Classification: Non-regulated chemical waste (unless in flammable solvent).

  • EU (CLP): Dispose of according to European Waste Catalogue (EWC) code 07 01 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances).

References

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[8] Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Pyridin-2(1H)-one derivatives. National Library of Medicine. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.